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  • Product: Ethyl 3-oxopiperidine-1-carboxylate
  • CAS: 61995-19-5

Core Science & Biosynthesis

Foundational

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to Ethyl 3-oxopiperidine-1-carboxylate For professionals in the fields of chemical research and pharmaceutical development, a comprehensive understanding of key building blocks is paramount. E...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 3-oxopiperidine-1-carboxylate

For professionals in the fields of chemical research and pharmaceutical development, a comprehensive understanding of key building blocks is paramount. Ethyl 3-oxopiperidine-1-carboxylate, a versatile heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide array of more complex molecular architectures. This guide provides an in-depth examination of its chemical and physical properties, synthesis, applications in drug discovery, and essential safety and handling protocols, designed to empower researchers in their scientific endeavors.

Ethyl 3-oxopiperidine-1-carboxylate is a piperidine derivative characterized by a ketone functional group at the 3-position and an ethyl carbamate at the nitrogen atom. This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable in organic synthesis.

Key Identifiers:

  • IUPAC Name: ethyl 3-oxopiperidine-1-carboxylate[1]

  • CAS Number: 61995-19-5[1]

  • Molecular Formula: C8H13NO3[1]

  • Molecular Weight: 171.196 g/mol [1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 3-oxopiperidine-1-carboxylate

PropertyValueSource(s)
Physical State Liquid[1]
Purity ≥95.0%[1]
InChI Key VWQXCLBFGRMQJC-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)N1CCCC(=O)C1[1]

Synthesis and Mechanistic Insights

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry.[2] While various methods exist for the creation of the piperidine ring system, the construction of molecules like Ethyl 3-oxopiperidine-1-carboxylate often involves intramolecular cyclization reactions. A common and powerful strategy for forming the core structure of related β-keto esters is the Dieckmann condensation.

A representative synthetic approach for a structurally analogous compound, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, is detailed in patent literature.[3] This process involves the intramolecular cyclization of a diester precursor in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide. The causality behind this choice of reagent lies in its ability to deprotonate the α-carbon, initiating the cyclization cascade. The subsequent acidification then yields the desired β-keto ester.

Below is a generalized workflow illustrating the key steps in such a synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_product Final Product A Acyclic Diester Precursor C Dieckmann Condensation (Intramolecular Cyclization) A->C B Strong Base (e.g., NaOEt) B->C D Acidic Workup C->D Forms cyclic β-keto ester anion E Extraction & Crystallization D->E Protonation F Ethyl 3-oxopiperidine-1-carboxylate Core Structure E->F Isolation

Caption: Generalized workflow for the synthesis of the piperidinone core structure.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals.[2] Its prevalence is due to its ability to adopt well-defined three-dimensional conformations and its capacity to be functionalized at multiple positions, allowing for the fine-tuning of pharmacological properties.

Ethyl 3-oxopiperidine-1-carboxylate is a valuable intermediate for several reasons:

  • Scaffold for Library Synthesis: The ketone and carbamate functionalities serve as handles for a variety of chemical transformations. This allows for the rapid generation of diverse libraries of piperidine-based compounds for screening against biological targets.

  • Precursor to Bioactive Molecules: It is a key building block for more complex molecules with potential therapeutic applications. For instance, related piperidinones are used in the synthesis of drugs like loperamide (Imodium), an opioid receptor agonist used to treat diarrhea.[4] The synthesis of various N-heterocyclic ligands with antimicrobial properties also starts from similar piperidinone structures.[5]

  • Introduction of Key Pharmacophoric Features: The carbonyl group can be further elaborated to introduce hydroxyl groups, amines, or other functionalities that can act as hydrogen bond donors or acceptors, which are critical for drug-receptor interactions.

Experimental Protocols: A Self-Validating System

Adherence to rigorous experimental protocols is essential for both safety and the reproducibility of results. The following sections provide field-proven insights into the handling, storage, and characterization of Ethyl 3-oxopiperidine-1-carboxylate.

Handling and Storage

Given the chemical nature of this compound, proper handling and storage are critical to maintain its integrity and ensure laboratory safety. The following protocol is based on standard safety data sheets.

Step-by-Step Handling and Storage Protocol:

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Dispensing: As a liquid, handle with care to avoid splashes. Use appropriate glassware and dispensing tools.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, an inert atmosphere may be recommended to prevent degradation.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure the area is well-ventilated.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Structural Characterization

To validate the identity and purity of Ethyl 3-oxopiperidine-1-carboxylate, a suite of analytical techniques should be employed. The following workflow represents a standard, self-validating approach to characterization.

Characterization_Workflow cluster_sample Sample Preparation cluster_primary Primary Analysis cluster_secondary Secondary Analysis cluster_validation Data Validation Sample Ethyl 3-oxopiperidine-1-carboxylate NMR ¹H and ¹³C NMR Spectroscopy (in CDCl₃ or DMSO-d₆) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR Purity HPLC or GC Analysis Sample->Purity Validation Confirm Structure & Purity >95% NMR->Validation Confirms connectivity & functional groups MS->Validation Confirms molecular weight IR->Validation Identifies C=O, C-N stretches Purity->Validation Quantifies purity

Caption: A typical workflow for the structural characterization and purity assessment.

While specific spectral data for this exact compound is not detailed here, spectroscopic information for closely related structures, such as Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, is available and can serve as a reference.[7] The expected ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the piperidine ring protons. The ¹³C NMR would display distinct peaks for the two carbonyl carbons (ketone and carbamate) and the carbons of the ethyl group and the piperidine ring.

Safety and Hazard Information

A thorough understanding of the potential hazards is crucial for the safe handling of any chemical. The information below is a synthesis of data from multiple safety sources.

Table 2: GHS Hazard and Precautionary Statements

CategoryCode(s)StatementSource(s)
Pictogram GHS07Harmful/Irritant[1]
Signal Word Warning[1]
Hazard Statements H302Harmful if swallowed.[1]
H332Harmful if inhaled.[1]
Precautionary Statements P260Do not breathe dust/fume/gas/mist/vapors/spray.[1]
P342+P311If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[1]
P362+P364Take off contaminated clothing and wash it before reuse.[1]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If experiencing respiratory symptoms, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[6]

Conclusion

Ethyl 3-oxopiperidine-1-carboxylate is a foundational building block in modern organic and medicinal chemistry. Its versatile reactivity, coupled with the proven pharmacological importance of the piperidine scaffold, makes it an indispensable tool for researchers and scientists in drug development. A comprehensive understanding of its synthesis, properties, and safe handling protocols, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

References

  • PubChem. (n.d.). Ethyl 1-benzyl-3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). CID 161290137. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),.... Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 3-oxopyrrolidine-1-carboxylate (C7H11NO3). Retrieved from [Link]

  • Wikipedia. (n.d.). Loperamide. Retrieved from [Link]

Sources

Exploratory

"Ethyl 3-oxopiperidine-1-carboxylate" physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxopiperidine-1-carboxylate Introduction Ethyl 3-oxopiperidine-1-carboxylate (CAS No. 61995-19-5) is a heterocyclic building block of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxopiperidine-1-carboxylate

Introduction

Ethyl 3-oxopiperidine-1-carboxylate (CAS No. 61995-19-5) is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. As a bifunctional molecule, it incorporates a β-keto ester moiety within a piperidine ring, which is itself protected as an ethyl carbamate. This arrangement offers multiple reaction sites for molecular elaboration, making it a valuable intermediate in the synthesis of complex nitrogen-containing scaffolds and active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 3-oxopiperidine-1-carboxylate. In recognition that not all experimental data for this specific compound are publicly available, this document also serves as a practical manual, detailing authoritative protocols for its full physicochemical characterization and offering expert analysis of its expected spectroscopic profile based on established chemical principles.

Core Physicochemical Properties

The fundamental physical properties of a compound are critical for its application in synthesis, dictating appropriate handling, reaction conditions, and purification strategies. While some experimental values for Ethyl 3-oxopiperidine-1-carboxylate are well-documented, others, such as boiling point and density, are not readily found in peer-reviewed literature or standard chemical databases.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
IUPAC Name ethyl 3-oxopiperidine-1-carboxylate[1]
CAS Number 61995-19-5[1]
Molecular Formula C₈H₁₃NO₃[1]
Molecular Weight 171.196 g/mol [1]
Physical State Liquid (at 20°C, 1 atm)[1]
Boiling Point Data not publicly available-
Density Data not publicly available-
Refractive Index Data not publicly available-

A Note on Solubility: While specific solubility data for this compound is not published, its structural isomer, Ethyl 4-oxopiperidine-1-carboxylate, is known to be soluble in water. Given the presence of polar carbonyl groups and the ethyl carbamate moiety, it is reasonable to infer that Ethyl 3-oxopiperidine-1-carboxylate will exhibit miscibility with a range of polar organic solvents such as ethanol, methanol, DMSO, and DMF, and likely possesses at least moderate water solubility.

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical substance. Although verified public spectra for Ethyl 3-oxopiperidine-1-carboxylate are scarce, its structure allows for a highly confident prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The expected signals in ¹H and ¹³C NMR spectra (referenced to TMS in CDCl₃) are detailed below. Modern Density Functional Theory (DFT) calculations can provide highly accurate predictions of these chemical shifts, serving as an invaluable tool for confirmation.[2][3]

  • ¹H NMR (Proton):

    • ~4.2 ppm (quartet, 2H): The two protons of the ethyl ester's methylene group (-O-CH₂ -CH₃), split by the adjacent methyl group.

    • ~1.3 ppm (triplet, 3H): The three protons of the ethyl ester's methyl group (-O-CH₂-CH₃ ), split by the adjacent methylene group.

    • ~3.5-3.8 ppm (multiplets): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H) are expected in this region. The presence of the carbamate will influence their exact shift.

    • ~2.4-2.7 ppm (multiplets): Protons on the piperidine ring adjacent to the ketone (C4-H).

    • ~2.0-2.2 ppm (multiplet): The remaining piperidine ring proton (C5-H). The exact shifts and multiplicities of the piperidine ring protons can be complex due to conformational rigidity and potential signal overlap.

  • ¹³C NMR (Carbon):

    • ~205-208 ppm: Ketone carbonyl carbon (C3).

    • ~155 ppm: Carbamate carbonyl carbon (C=O of the ethyl carboxylate group).

    • ~61 ppm: Ethyl ester methylene carbon (-O-CH₂ -CH₃).

    • ~14 ppm: Ethyl ester methyl carbon (-O-CH₂-CH₃ ).

    • ~40-50 ppm: The four distinct methylene carbons of the piperidine ring (C2, C4, C5, C6). Carbons closer to the electron-withdrawing nitrogen and ketone groups will be further downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from its two distinct carbonyl groups. The presence of a β-keto ester system allows for confident prediction of these key bands.[4][5]

  • 1740-1750 cm⁻¹ (strong, sharp): This band is characteristic of the ester/carbamate carbonyl (C=O) stretching vibration.[6]

  • 1715-1725 cm⁻¹ (strong, sharp): This band corresponds to the ketone carbonyl (C=O) stretching vibration.[6][7] The presence of this distinct doublet in the carbonyl region is a hallmark of a β-keto ester.

  • 2850-2960 cm⁻¹ (strong): C-H stretching vibrations from the sp³ hybridized carbons of the piperidine ring and ethyl group.[7]

  • 1300-1000 cm⁻¹ (strong): A series of strong bands corresponding to the C-O and C-N stretching vibrations of the ester and carbamate functionalities.

Mass Spectrometry (MS)

Under typical mass spectrometry conditions (e.g., Electrospray Ionization - ESI), the molecule is expected to readily form a protonated molecular ion.

  • Parent Ion: [M+H]⁺ = m/z 172.09.

  • Key Fragmentation Pathways: The fragmentation pattern of piperidine derivatives is well-understood and is typically initiated by cleavage adjacent to the nitrogen atom (α-cleavage) or is driven by the substituents.[8][9] For this molecule, likely fragmentation would involve:

    • Loss of the ethoxy group (-OC₂H₅) from the carbamate.

    • Loss of ethylene (C₂H₄) via McLafferty rearrangement involving the ester.

    • Cleavage of the piperidine ring, leading to a series of characteristic smaller fragments.

Standard Operating Protocols for Characterization

The following protocols describe validated, reliable methods for determining the key physical and spectroscopic properties of Ethyl 3-oxopiperidine-1-carboxylate.

Protocol: Determination of Boiling Point at Reduced Pressure

Rationale: As a substituted heterocyclic compound with a molecular weight over 170 g/mol , this liquid is expected to have a high boiling point at atmospheric pressure, where decomposition may occur. Measurement under reduced pressure is the standard, authoritative method to obtain an accurate boiling point.

Methodology:

  • Apparatus Setup: Assemble a micro-scale distillation apparatus (e.g., Hickman still) connected to a vacuum pump via a cold trap and a manometer.

  • Sample Preparation: Place a small volume (e.g., 1-2 mL) of the sample into the distillation flask with a small magnetic stir bar or boiling chip.

  • Evacuation: Slowly and carefully evacuate the system to a stable, known pressure (e.g., 1.0 mmHg).

  • Heating: Gently heat the flask using an oil bath with controlled stirring.

  • Observation: Observe the temperature at which a steady stream of condensate forms on the thermometer bulb and drips into the collection well. This temperature is the boiling point at that specific pressure.

  • Normalization (Optional): Use a pressure-temperature nomograph to extrapolate the observed boiling point to the theoretical boiling point at 760 mmHg, if required. This step ensures data comparability.

Protocol: Workflow for Comprehensive Spectroscopic Analysis

Rationale: A systematic workflow ensures that high-quality, reproducible data are acquired from multiple analytical techniques, providing a self-validating system for structural confirmation.

Methodology Workflow:

Sources

Foundational

Foreword: The Strategic Importance of the 3-Oxopiperidine Scaffold

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Oxopiperidine-1-carboxylate In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous blockb...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Oxopiperidine-1-carboxylate

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous blockbuster pharmaceuticals. The introduction of a ketone at the 3-position, as seen in Ethyl 3-oxopiperidine-1-carboxylate, transforms this simple heterocycle into a highly versatile synthetic intermediate. The electrophilic ketone and the adjacent enolizable protons provide multiple handles for sophisticated molecular elaboration, making it a cornerstone for constructing complex drug candidates. This guide offers an in-depth exploration of the primary synthetic routes to this key building block, focusing on the underlying chemical principles, field-proven protocols, and the strategic rationale behind experimental choices.

Primary Synthetic Strategy: Intramolecular Dieckmann Condensation

The most robust and widely employed method for constructing the 3-oxopiperidine ring system is the Dieckmann condensation. This powerful intramolecular cyclization of a linear diester leverages the principles of Claisen condensation to forge the carbon-carbon bond that closes the ring, directly installing the requisite β-ketoester functionality.

Causality and Mechanism

The reaction proceeds via the base-mediated intramolecular cyclization of an N-substituted diester, such as N-(ethoxycarbonyl)-N-(2-(ethoxycarbonyl)ethyl)glycine ethyl ester. The mechanism is a testament to fundamental principles of organic reactivity:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) or sodium hydride (NaH), abstracts an acidic α-proton from the carbon adjacent to one of the ester carbonyls, generating a nucleophilic enolate.

  • Intramolecular Nucleophilic Attack: The newly formed enolate attacks the carbonyl carbon of the second ester group in an intramolecular fashion, forming a six-membered ring and a tetrahedral intermediate.

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, expelling an ethoxide ion (⁻OEt) and forming the cyclic β-ketoester.

  • Irreversible Deprotonation (Driving Force): The expelled ethoxide is a sufficiently strong base to deprotonate the highly acidic proton located between the two carbonyl groups of the newly formed β-ketoester. This acid-base reaction is thermodynamically favorable and drives the equilibrium towards the cyclized product.

  • Acidic Workup: A final acidic quench protonates the resulting enolate to yield the neutral Ethyl 3-oxopiperidine-1-carboxylate.

The choice of base is critical; it must be strong enough to generate the initial enolate but should not introduce competing nucleophiles. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF or toluene are standard choices that fulfill these criteria. Anhydrous conditions are paramount to prevent hydrolysis of the ester functionalities.

Dieckmann_Condensation Figure 1: Mechanism of Dieckmann Condensation cluster_reactants Figure 1: Mechanism of Dieckmann Condensation cluster_intermediates Figure 1: Mechanism of Dieckmann Condensation cluster_product Figure 1: Mechanism of Dieckmann Condensation start Linear Diester Precursor enolate Enolate Intermediate start->enolate + Base (-ROH) tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack enolate_product Cyclized Enolate (Product Anion) tetrahedral->enolate_product - BaseH product Final Product: Ethyl 3-oxopiperidine-1-carboxylate enolate_product->product + H₃O⁺ (Workup)

Caption: Figure 1: Mechanism of Dieckmann Condensation

Experimental Protocol: Dieckmann Cyclization of N-Benzyl-Protected Precursor

While the direct precursor for the title compound is less commonly cited, the synthesis of the closely related N-benzyl analogue provides a validated and illustrative protocol that follows the same chemical logic.[1] This procedure can be adapted by one skilled in the art by substituting the N-benzyl starting material with the appropriate N-ethoxycarbonyl equivalent.

Reaction: Cyclization of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate

Reagent/SolventMolar Eq.Purpose
4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate1.0Substrate
Sodium Methoxide (NaOMe)1.1 - 1.5Base
Ethyl Acetate-Solvent
Hydrochloric AcidAs neededAcidic Workup

Step-by-Step Methodology:

  • To a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, add the substrate, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.

  • Add the solvent, ethyl acetate (approx. 10 volumes).

  • With stirring, add sodium methoxide (1.1 eq.) portion-wise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

  • Adjust the pH of the organic layer to 1-2 with a solution of hydrochloric acid, which will precipitate the hydrochloride salt of the product.[1]

  • Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield the product. A reported process gives a yield of 96.6% for this cyclization step.[1]

Alternative Synthetic Strategy: Oxidation of a Hydroxy Precursor

An alternative and equally viable pathway to Ethyl 3-oxopiperidine-1-carboxylate involves the oxidation of its corresponding secondary alcohol, Ethyl 3-hydroxypiperidine-1-carboxylate. This approach is particularly useful if the chiral version of the alcohol is available, allowing for the synthesis of the ketone without racemization at other stereocenters.

Causality and Reagent Selection

The transformation of a secondary alcohol to a ketone is a fundamental process in organic synthesis. The choice of oxidant is dictated by factors such as substrate sensitivity, scalability, and safety/environmental concerns.

  • Chromium-Based Reagents (e.g., Jones Reagent): Historically common, reagents like chromium trioxide in sulfuric acid (Jones reagent) are powerful and effective. However, their high toxicity and the generation of heavy metal waste have led to their decline in favor of milder methods in many modern laboratories.

  • Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), which then acts as the oxidant. The reaction is performed at low temperatures (typically -78 °C) and is known for its high yields and compatibility with a wide range of functional groups. Careful temperature control is essential to prevent side reactions.

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine compound that provides a mild and reliable method for oxidation. It operates at room temperature and is known for its high selectivity and ease of use, though its cost and potential instability can be drawbacks on a large scale.

Oxidation_Workflow Figure 2: Oxidation Workflow start Precursor: Ethyl 3-hydroxypiperidine-1-carboxylate reaction Oxidation Reaction (Controlled Temp.) start->reaction reagents Oxidizing Agent (e.g., Swern, DMP, Jones) reagents->reaction workup Workup & Purification (Quenching, Extraction, Chromatography) reaction->workup product Final Product: Ethyl 3-oxopiperidine-1-carboxylate workup->product

Caption: Figure 2: Oxidation Workflow

Experimental Protocol: Jones Oxidation

The following protocol is adapted from a reported synthesis of a similar N-protected 3-oxopiperidine and illustrates the general procedure for a Jones oxidation.[2]

Reagent/SolventMolar Eq.Purpose
Ethyl 3-hydroxypiperidine-1-carboxylate1.0Substrate
Jones Reagent (CrO₃/H₂SO₄/H₂O)~2.0Oxidant
Acetone-Solvent
IsopropanolAs neededQuenching Agent

Step-by-Step Methodology:

  • Dissolve the starting alcohol, Ethyl 3-hydroxypiperidine-1-carboxylate, in acetone in a flask equipped with a dropping funnel and thermometer, and cool the mixture to 0 °C in an ice bath.

  • Prepare the Jones reagent according to standard procedures.

  • Add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the internal temperature below 10 °C. The appearance of a persistent orange-brown color indicates the presence of excess oxidant.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quench the excess oxidant by the careful, dropwise addition of isopropanol until the solution turns from orange-brown to green.

  • Filter the mixture through a pad of celite to remove the chromium salts, washing the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Ethyl 3-oxopiperidine-1-carboxylate.

Purification and Spectroscopic Characterization

Regardless of the synthetic route, the final product requires purification, typically via vacuum distillation or flash column chromatography on silica gel. Purity and structural confirmation are achieved through standard analytical techniques.

TechniqueExpected Observations for Ethyl 3-oxopiperidine-1-carboxylate
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and multiple overlapping multiplets for the four distinct piperidine methylene groups.
¹³C NMR Resonances for the ketone carbonyl (~205 ppm), two ester carbonyls (~170 ppm and ~155 ppm), the ethyl group carbons, and the piperidine ring carbons.
Mass Spec (MS) The calculated molecular weight is 171.196. An ESI-MS spectrum would show the [M+H]⁺ ion at m/z 172.2.[3]
Infrared (IR) Strong characteristic absorption bands for the ketone C=O stretch (~1720 cm⁻¹) and the carbamate C=O stretch (~1695 cm⁻¹).

Conclusion and Future Outlook

The synthesis of Ethyl 3-oxopiperidine-1-carboxylate is a well-established process, with the Dieckmann condensation representing the most direct and convergent approach. The oxidation of the corresponding 3-hydroxy precursor provides a valuable alternative, especially when enantiopure starting materials are accessible. As a versatile building block, this compound is a precursor to a wide array of more complex molecules. For instance, the related N-Boc-3-oxopiperidone is a direct precursor to (S)-N-Boc-3-hydroxypiperidine, a key chiral intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, used in cancer therapy.[4][5][6] The continued importance of the 3-piperidone core in drug discovery ensures that robust and scalable syntheses of derivatives like Ethyl 3-oxopiperidine-1-carboxylate will remain a focus of process chemistry and pharmaceutical development.

References

  • Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine.
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.MDPI.
  • Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.ChemicalBook.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.PubMed.
  • Ethyl 3-oxopiperidine-1-carboxyl
  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of Ethyl 3-oxopiperidine-1-carboxylate via Normal-Phase Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the isolation and purification of Ethyl 3-oxopiperidine-1-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the isolation and purification of Ethyl 3-oxopiperidine-1-carboxylate from complex crude reaction mixtures.

Introduction & Scientific Rationale

Ethyl 3-oxopiperidine-1-carboxylate (often referred to as N-carbethoxy-3-piperidone) is a highly versatile beta-amino ketone building block in medicinal chemistry. It serves as a critical intermediate for the synthesis of complex architectures, including functionalized spirocycles such as[1].

Because it is typically synthesized via reduction or acylation pathways, the crude product frequently presents as a complex, viscous oily residue[2]. Commercially available as a liquid[3], this compound requires rigorous purification to remove unreacted starting materials, enol-impurities, and trace metals (e.g., from TiCl4 or silane reductions) before downstream functionalization[2]. Normal-phase silica gel chromatography remains the most scalable and effective method for its isolation.

Physicochemical Profiling & Chromatographic Causality

To design a successful purification strategy, we must first analyze the causality between the molecule's structure and its behavior on a silica stationary phase.

Why Standard Silica Works (The Carbamate Effect)

When purifying piperidine derivatives, chemists often battle severe peak tailing caused by the basic amine interacting with acidic silanol groups on the silica gel. However, in Ethyl 3-oxopiperidine-1-carboxylate, the nitrogen lone pair is strongly delocalized into the adjacent ethyl ester carbonyl, forming a carbamate. This delocalization drastically reduces the basicity of the nitrogen. Consequently, the addition of basic modifiers (e.g., triethylamine) to the mobile phase is unnecessary.

Why UV Detection Fails (The Chromophore Deficit)

The molecule lacks extended conjugation or aromaticity. This means it is virtually invisible under standard 254 nm UV light. Therefore, fraction analysis must rely on chemical staining—specifically, Potassium Permanganate (KMnO₄)—which readily oxidizes the alpha-protons adjacent to the ketone, providing a robust visual confirmation.

Table 1: Physicochemical & Chromatographic Profile
ParameterValue / DescriptionChromatographic Implication
Molecular Weight 171.20 g/mol [3]Elutes predictably within standard normal-phase parameters.
Physical State Liquid / Oily residue[2][3]Prone to trapping solvent; dry loading is highly recommended to prevent band broadening.
Chromophore Weak (Carbonyl only)UV 254 nm is ineffective; requires chemical staining (KMnO₄ or PMA).
Acid/Base Nature Neutral CarbamateNitrogen lone pair is delocalized; prevents severe tailing on silica.

Mandatory Visualization: Purification Workflow

The following diagram maps the logical progression of the purification process, from crude handling to final concentration.

Workflow N1 1. Crude Reaction Mixture (Ethyl 3-oxopiperidine-1-carboxylate) N2 2. TLC Optimization (Target Rf: 0.3 - 0.4) Stain: KMnO4 N1->N2 N3 3. Column Preparation (Slurry Pack Silica Gel 230-400 Mesh) N2->N3 N4 4. Sample Loading (Dry Loading via Celite Adsorption) N3->N4 N5 5. Gradient Elution (Hexane / Ethyl Acetate System) N4->N5 N6 6. Fraction Analysis (TLC Co-spotting & KMnO4 Stain) N5->N6 N7 7. Pure Product Isolation (Concentration in vacuo <40°C) N6->N7

Figure 1: Step-by-step workflow for the normal-phase chromatographic purification of Ethyl 3-oxopiperidine-1-carboxylate.

Experimental Protocol: Step-by-Step Methodology

Step 1: TLC Optimization & Staining
  • Dissolve a micro-aliquot of the crude oil in dichloromethane (DCM).

  • Spot the sample onto a silica gel 60 F254 TLC plate.

  • Develop the plate in a mobile phase of 70:30 Hexane:Ethyl Acetate .

  • Visualization: Dip the developed plate into a KMnO₄ stain solution and heat gently with a heat gun. The target compound will appear as a bright yellow spot against a purple background. Target an Rf​ value of 0.30 to 0.40.

Step 2: Dry Loading Preparation (Critical Step)

Causality: Because the crude product is a viscous oil[2], loading it neatly onto the column will cause it to coat the top layer of silica unevenly, leading to "channeling" and poor resolution.

  • Dissolve the crude mixture in a minimal volume of DCM.

  • Add Celite 545 (or dry silica) at a 2:1 weight ratio relative to the crude mass.

  • Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained.

Step 3: Column Packing & Elution
  • Slurry Packing: Prepare a slurry of 230-400 mesh silica gel (approx. 30x the mass of the crude) in 95:5 Hexane:Ethyl Acetate. Pour continuously into the column to ensure a uniform bed.

  • Loading: Carefully pour the dry-loaded Celite powder onto the flat silica bed. Cap with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances.

  • Gradient Elution: Execute the gradient outlined in Table 2 using mild positive air pressure.

Table 2: Optimized Gradient Elution Profile
Column Volume (CV)% Hexane% Ethyl AcetateMechanistic Purpose
0 - 2 955Elution of highly non-polar byproducts and residual organic solvents.
2 - 5 8515Transition phase; separation of closely eluting, less-polar impurities.
5 - 10 7030Elution of target Ethyl 3-oxopiperidine-1-carboxylate.
10 - 12 0100Column flush to strip highly polar degradation products.
Step 4: Fraction Pooling & Concentration
  • Collect fractions in uniform test tubes.

  • Spot every third fraction on a TLC plate, develop, and stain with KMnO₄.

  • Pool only the fractions containing a single, pure spot corresponding to the target Rf​ .

  • Concentration: Evaporate the pooled fractions in vacuo. Crucial: Maintain the rotary evaporator water bath below 40°C. Excessive heat can trigger thermal degradation or promote enolization of the beta-amino ketone system.

Self-Validating System: Protocol Quality Control

To ensure the trustworthiness of the purification, this protocol requires a self-validating feedback loop:

  • Mass Balance Check: The mass of the recovered pure fractions plus the mass of the evaporated waste fractions must equal ≥95% of the loaded crude mass. A significant deficit indicates irreversible adsorption or degradation on the column, suggesting the silica was too acidic.

  • Orthogonal Verification: Post-column fractions must be validated by 1 H-NMR (CDCl₃)[2]. Confirm product identity by verifying the characteristic ethyl carbamate signals: a quartet at ∼4.21 ppm ( −OCH2​CH3​ ) and a triplet at ∼1.30 ppm ( −OCH2​CH3​ ), alongside the intact piperidine ring protons[2].

References

  • Clockss Archive / Chem. Pharm. Bull. "Synthesis of N-substituted 1,6-dihydro-3(2H)-pyridinones and 1-acyl-3-piperidones". Available at: [Link]

Sources

Application

Application Note: A Multi-faceted Spectroscopic Approach to the Structural Elucidation of Ethyl 3-oxopiperidine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural characterization and purity assessment of Ethyl 3-oxopiperidine-1-carboxylate, a key heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural characterization and purity assessment of Ethyl 3-oxopiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. We delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a detailed protocol and interpretation guide for researchers, scientists, and professionals in drug development, ensuring robust and reliable analytical characterization.

Introduction: The Significance of Ethyl 3-oxopiperidine-1-carboxylate

Ethyl 3-oxopiperidine-1-carboxylate is a versatile synthetic intermediate, featuring a piperidine ring system substituted with both a ketone and an ethyl carbamate. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide array of pharmacologically active compounds. The precise arrangement of these functionalities dictates the molecule's reactivity and its utility in building more complex molecular architectures.

Given its role in multi-step syntheses, rigorous structural verification is paramount. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the identity, purity, and structural integrity of Ethyl 3-oxopiperidine-1-carboxylate. This application note outlines the standardized protocols for acquiring and interpreting the data from core spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular framework, deduce connectivity, and gain insights into the electronic environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

2.1.1. Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of Ethyl 3-oxopiperidine-1-carboxylate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which serves as a convenient internal reference.[1]

  • Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[1][2]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters to consider include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

2.1.2. Data Interpretation: Expected ¹H NMR Spectrum

The ¹H NMR spectrum of Ethyl 3-oxopiperidine-1-carboxylate is expected to exhibit distinct signals corresponding to the ethyl group and the piperidine ring protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl and carbamate groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-O-CH₂-CH₃ (Ethyl)~1.25triplet (t)3H~7.1
-O-CH₂-CH₃ (Ethyl)~4.15quartet (q)2H~7.1
Piperidine Ring Protons (H4, H5)~1.8 - 2.2multiplet (m)4H-
Piperidine Ring Protons (H2, H6)~3.4 - 3.7multiplet (m)4H-

Note: The exact chemical shifts and multiplicities of the piperidine ring protons can be complex due to conformational flexibility and potential signal overlap. 2D NMR techniques like COSY may be necessary for unambiguous assignment.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information on the number of non-equivalent carbon atoms and their chemical environments. It is particularly useful for identifying carbonyl carbons and other quaternary carbons that are not observed in the ¹H NMR spectrum.

2.2.1. Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used for ¹³C NMR.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer.

  • Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]

2.2.2. Data Interpretation: Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will clearly show the presence of the two carbonyl groups (ketone and carbamate) at the downfield end of the spectrum.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-O-CH₂-C H₃ (Ethyl)~14
Piperidine Ring Carbons (C4, C5)~20 - 40
Piperidine Ring Carbons (C2, C6)~40 - 50
-O-C H₂-CH₃ (Ethyl)~61
C =O (Carbamate)~155
C =O (Ketone)~208

Note: The chemical shifts are estimates and can vary slightly based on the solvent and experimental conditions.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of Ethyl 3-oxopiperidine-1-carboxylate can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.[5] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Instrument Setup: The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.[6]

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation: Expected IR Spectrum

The IR spectrum of Ethyl 3-oxopiperidine-1-carboxylate will be dominated by strong absorption bands corresponding to the two carbonyl groups.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
C-H stretch (alkane)2850 - 3000Medium-Strong
C=O stretch (ketone)1710 - 1725Strong
C=O stretch (carbamate/ester)1680 - 1710Strong
C-N stretch1180 - 1250Medium
C-O stretch (ester)1000 - 1300Strong

The presence of two distinct, strong carbonyl peaks is a key diagnostic feature for confirming the structure of this molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrument Setup: The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique that often leaves the molecular ion intact.[2] For accurate mass measurements, a high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is used.[7]

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then separated by the mass analyzer based on their m/z ratio, and a mass spectrum is generated.

Data Interpretation: Expected Mass Spectrum

The primary piece of information from the mass spectrum is the molecular ion peak, which corresponds to the molecular weight of the compound.

  • Molecular Formula: C₈H₁₃NO₃

  • Molecular Weight: 171.19 g/mol

  • Expected Molecular Ion Peak [M+H]⁺: m/z 172.09

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition.

  • Calculated Exact Mass for [C₈H₁₄NO₃]⁺: 172.0968

  • Calculated Exact Mass for [C₈H₁₃NNaO₃]⁺ [M+Na]⁺: 194.0788

Fragmentation patterns can also be analyzed to provide further structural confirmation. Common fragmentation pathways may include the loss of the ethoxy group (-OC₂H₅) or cleavage of the piperidine ring.

Workflow Visualization

The following diagrams illustrate the general workflows for the spectroscopic characterization of Ethyl 3-oxopiperidine-1-carboxylate.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Process & Interpret Spectra E->G F->G H Structural Confirmation G->H

Caption: NMR Spectroscopy Workflow

IR_MS_Workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry IR_Prep Prepare Sample (ATR or KBr) IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis MS_Prep Prepare Dilute Solution MS_Acq Acquire Mass Spectrum (ESI) MS_Prep->MS_Acq MS_Analysis Determine Molecular Weight & Formula MS_Acq->MS_Analysis

Caption: IR and MS Analysis Workflows

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous characterization of Ethyl 3-oxopiperidine-1-carboxylate. Each technique offers complementary information that, when considered together, allows for a high degree of confidence in the structural assignment and purity assessment of this important synthetic intermediate. The protocols and interpretation guidelines presented in this application note are designed to assist researchers in obtaining high-quality, reliable data, thereby ensuring the integrity of their chemical syntheses and downstream applications.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science.
  • PubChem. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.
  • ChemicalBook. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate(39514-19-7) 1H NMR.
  • PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate.
  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Digital CSIC. (n.d.). Supporting Information.
  • Kotake, T. et al. (2005). Tetrahedron, 61, 3819-3833.
  • ChemicalBook. (n.d.). N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). Ethyl 3-oxopiperidine-4-carboxylate hydrochloride.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),....
  • PubChem. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine.
  • Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate.
  • Sigma-Aldrich. (n.d.). 1-Boc-3-oxopiperazine 98 76003-29-7.
  • Japanese Pharmacopoeia. (n.d.). INFRARED REFERENCE SPECTRA.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • PubChemLite. (n.d.). Ethyl 3-oxopyrrolidine-1-carboxylate (C7H11NO3).
  • Google Patents. (n.d.). WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry.
  • ResearchGate. (n.d.). 13C NMR spectra of....
  • NIST WebBook. (n.d.). Ethyl piperidine-4-carboxylate.

Sources

Method

Application Note: Synthesis of Novel Bioactive Spirocyclic Scaffolds from Ethyl 3-oxopiperidine-1-carboxylate

Executive Summary & Mechanistic Rationale Ethyl 3-oxopiperidine-1-carboxylate (EOPC, CAS 61995-19-5) is a privileged and highly versatile building block in medicinal chemistry, specifically utilized for the construction...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl 3-oxopiperidine-1-carboxylate (EOPC, CAS 61995-19-5) is a privileged and highly versatile building block in medicinal chemistry, specifically utilized for the construction of complex azaspiro[4.5]decanones and related piperidine derivatives[1]. As drug development professionals, selecting the correct starting scaffold is paramount to downstream success. The structural genius of EOPC lies in its dual functionality:

  • The Ethyl Carbamate (Protecting & Directing Group): Unlike standard N-Boc or N-Cbz groups which are typically cleaved to reveal a secondary amine, the ethyl carbamate protects the basic piperidine nitrogen during harsh electrophilic additions while remaining susceptible to global reduction (e.g., via LiAlH4​ ) to directly yield a pharmacologically relevant N-methyl group.

  • The C3 Ketone (Electrophilic Hub): The ketone provides an electrophilic center that can be transiently converted into a nucleophilic enamine. This polarity reversal (Umpolung-adjacent activation) enables regioselective α -alkylation, effectively bypassing the polyalkylation and aldol condensation side reactions that plague direct enolate chemistry[1].

While EOPC is also utilized in the synthesis of 1,6-dihydro-3(2H)-pyridinones via TiCl4​ -mediated reductions[2], this protocol focuses on its critical role in constructing 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes—a class of potent central and peripheral dopamine agonists.

Pathway Visualization

Workflow EOPC Ethyl 3-oxopiperidine-1-carboxylate (Starting Material) Enamine Pyrrolidine Enamine (Nucleophilic Intermediate) EOPC->Enamine Pyrrolidine, Toluene Dean-Stark (-H2O) Alkylation α-Alkylation (C-C Bond Formation) Enamine->Alkylation Ar-CH2-Br, DMF, Δ then H2O (Hydrolysis) Spiro Spiroketalization (Pharmacophore Assembly) Alkylation->Spiro Ethylene Glycol, p-TsOH Toluene, Δ Bioactive 7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes (Dopamine Agonists) Spiro->Bioactive LiAlH4 Reduction (Carbamate to Methyl)

Synthetic workflow from EOPC to bioactive spirodecane dopamine agonists.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, every synthetic step must be analytically verifiable. The following methodologies detail the transformation of EOPC into bioactive spirodecane derivatives.

Protocol A: Regioselective Pyrrolidine Enamine Formation
  • Objective: Activate the α -position of the piperidine ring for nucleophilic attack.

  • Causality: Pyrrolidine is selected over piperidine or morpholine because its five-membered ring exerts less steric hindrance, driving the thermodynamic equilibrium strongly toward the enamine. Toluene is utilized as the solvent to allow azeotropic removal of water at 110°C, pushing the condensation to absolute completion.

  • Step-by-Step Methodology:

    • Charge an oven-dried round-bottom flask with EOPC (1.0 eq, 10 mmol) and anhydrous toluene (50 mL).

    • Add pyrrolidine (1.5 eq, 15 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

    • Attach a Dean-Stark trap topped with a reflux condenser. Reflux the mixture for 4-6 hours until water ceases to collect in the trap.

    • Concentrate the mixture in vacuo to yield the crude enamine. This intermediate is highly moisture-sensitive and must be used immediately.

  • Self-Validation: Perform an immediate FT-IR analysis of the crude oil. Successful conversion is confirmed by the disappearance of the strong ketone C=O stretch (~1715 cm⁻¹) and the emergence of a distinct enamine C=C stretch (~1640-1650 cm⁻¹).

Protocol B: α -Alkylation and Hydrolysis
  • Objective: Introduce the bioactive pendant group (e.g., indolylmethyl) to the core scaffold.

  • Causality: Direct alkylation of an EOPC enolate often yields a complex mixture of mono- and di-alkylated products. Using the enamine intermediate restricts alkylation to a single electrophilic addition event due to the massive steric bulk of the resulting iminium ion intermediate[1].

  • Step-by-Step Methodology:

    • Dissolve the crude enamine (10 mmol) in anhydrous DMF (30 mL) under an argon atmosphere.

    • Add the alkylating agent (e.g., 4-(bromomethyl)indole) (1.1 eq) dropwise at 0°C to control the initial exotherm.

    • Heat the reaction mixture to 80°C for 12 hours.

    • Cool to room temperature, add 10% aqueous HCl (20 mL), and stir vigorously for 2 hours. This step hydrolyzes the iminium intermediate back to the α -alkylated ketone.

    • Extract with ethyl acetate (3 x 30 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

  • Self-Validation: TLC (Hexanes/EtOAc 7:3) should show a new, UV-active spot. LC-MS is mandatory here to confirm the exact mass of the mono-alkylated product ( [M+H]+ ), definitively ruling out over-alkylation.

Protocol C: Spiroketalization and Global Reduction
  • Objective: Form the 1,4-dioxa-7-azaspiro[4.5]decane core and generate the tertiary amine.

  • Causality: The spiroketal moiety is essential for locking the 3D conformation of the molecule to optimally fit the dopamine receptor pocket. Subsequent treatment with LiAlH4​ serves a dual, highly efficient purpose: it reduces the ethyl carbamate directly to an N-methyl group (a critical pharmacophore feature for dopamine agonists) while leaving the spiroketal completely intact.

  • Step-by-Step Methodology:

    • Ketalization: Reflux the α -alkylated ketone (5 mmol) with ethylene glycol (5.0 eq) and p-TsOH (0.1 eq) in toluene (40 mL) using a Dean-Stark trap for 18 hours. Isolate the spiroketal intermediate via standard aqueous workup.

    • Reduction: Dissolve the spiroketal in anhydrous THF (20 mL) and cool to 0°C. Carefully add LiAlH4​ (3.0 eq) portion-wise under argon. Reflux the suspension for 4 hours.

    • Quench using the Fieser method (x mL H2​O , x mL 15% NaOH, 3x mL H2​O ), filter the granular aluminum salts through Celite, and concentrate the filtrate to yield the final bioactive compound.

  • Self-Validation: ¹H-NMR (CDCl₃) will show the complete disappearance of the ethyl carbamate signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the appearance of a sharp singlet integrating to 3H at ~2.3 ppm, confirming the successful formation of the N-methyl group.

Quantitative Data: Structure-Activity Relationship (SAR)

The choice of the electrophile in Protocol B directly dictates the pharmacological profile of the resulting spirodecane. The table below summarizes the synthetic yields and relative dopamine agonist activity for key derivatives synthesized via this EOPC-dependent pathway.

Alkylating Agent (R-Group)Yield (Alkylation)Yield (Global Reduction)Dopamine Receptor AffinityTarget Indication / Phenotype
Benzyl bromide 72%85%ModerateBaseline SAR model
3-(Bromomethyl)indole 65%78%High (Central)CNS Disorders / Parkinson's
4-(Bromomethyl)indole 61%75%High (Peripheral)Cardiovascular / Renal

Note: Yields are representative of optimized pyrrolidine enamine-mediated alkylation workflows.

References

  • "Synthesis of N-substituted 1,6-dihydro-3(2H)-pyridinones and 1-acyl-3-piperidones." Heterocycles, 22(12), 1984. URL:[Link]

Sources

Application

Application Note: Ethyl 3-oxopiperidine-1-carboxylate in the Synthesis of Kinase Inhibitors and RTK Pathway Modulators

Executive Summary In modern medicinal chemistry, functionalized piperidines and azaspirocyclic scaffolds are highly privileged pharmacophores, particularly in the design of kinase inhibitors and Receptor Tyrosine Kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized piperidines and azaspirocyclic scaffolds are highly privileged pharmacophores, particularly in the design of kinase inhibitors and Receptor Tyrosine Kinase (RTK) pathway modulators. Ethyl 3-oxopiperidine-1-carboxylate (CAS: 61995-19-5) serves as a critical, highly versatile building block in these synthetic campaigns.

Recent drug discovery efforts have heavily relied on this intermediate for the scalable synthesis of JAK3 kinase inhibitors and the SHP2 phosphatase inhibitor GDC-1971 (migroprotafib)[1]. Furthermore, it is the foundational starting material for synthesizing complex 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane systems, which are utilized to probe central and peripheral kinase/CNS targets[2],[3].

This application note details the mechanistic rationale, validated protocols, and structural advantages of utilizing Ethyl 3-oxopiperidine-1-carboxylate in advanced drug synthesis.

Mechanistic Rationale & Structural Advantages

The selection of Ethyl 3-oxopiperidine-1-carboxylate over other piperidone derivatives is driven by two primary chemical advantages: strict regiocontrol and dual-purpose nitrogen protection.

A. Regiocontrol via Enamine Catalysis

The ketone at the 3-position is flanked by two alpha carbons (C2 and C4). Direct, base-catalyzed electrophilic alkylation of 3-oxopiperidines typically yields intractable mixtures of C2/C4 regioisomers and over-alkylated byproducts.

The Solution: By reacting the ketone with a secondary amine (e.g., pyrrolidine), an enamine is formed. The enamine double bond forms almost exclusively toward the C4 position. The C2 position is both sterically hindered by the N-ethyl group and electronically deactivated by the electron-withdrawing nature of the adjacent carbamate[2],[3]. This thermodynamic preference allows for strictly regioselective C4-alkylation.

B. The Dual-Purpose Ethyl Carbamate

While Boc or Cbz groups are standard in medicinal chemistry, the ethyl carbamate (N-CO₂Et) offers a unique strategic advantage in this specific workflow:

  • Acid Stability: It easily withstands the acidic conditions (p-TsOH) required for downstream spiroketalization.

  • Traceless Reduction: Instead of requiring a two-step deprotection and reductive amination sequence to install an N-methyl group (a common kinase-binding moiety), the ethyl carbamate can be directly reduced by Lithium Aluminum Hydride (LiAlH₄) to yield the N-methyl piperidine in a single, high-yielding step[3].

Target Pathway: JAK/STAT and RTK/SHP2 Signaling

Inhibitors derived from Ethyl 3-oxopiperidine-1-carboxylate primarily target the JAK3 and SHP2 signaling nodes. SHP2 is a critical phosphatase that acts immediately downstream of RTKs to activate the RAS/ERK pathway, driving cellular proliferation. JAK3 regulates the STAT transcription pathway. Modulating these nodes with piperidine-derived small molecules is a major strategy in modern oncology and immunology.

Signaling Ligand Cytokines & Growth Factors RTK Receptor Tyrosine Kinase Ligand->RTK JAK3 JAK3 Kinase Ligand->JAK3 SHP2 SHP2 Phosphatase RTK->SHP2 STAT STAT Transcription JAK3->STAT RAS RAS / ERK Pathway SHP2->RAS Inhibitor Piperidine-Derived Inhibitors (e.g., GDC-1971, JAK3i) Inhibitor->JAK3 Inhibitor->SHP2

Fig 1. Disruption of JAK3 and SHP2 signaling nodes by piperidine-derived inhibitors.

Validated Experimental Protocol: Synthesis of Spirocyclic Kinase Intermediates

The following protocol outlines the self-validating synthesis of 6-(indol-4-ylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane, a highly functionalized intermediate used in kinase inhibitor assembly[2],[3].

Phase 1: Regioselective Enamine Formation
  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap with Ethyl 3-oxopiperidine-1-carboxylate (1.0 equiv) and anhydrous benzene (0.5 M).

  • Reagents: Add pyrrolidine (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Reaction: Reflux the mixture for 12 hours. The Dean-Stark trap ensures the continuous removal of water, driving the equilibrium entirely toward the C4-enamine.

  • Workup: Concentrate the mixture in vacuo to yield the crude enamine as a dark oil, which is used immediately in the next step to prevent hydrolysis.

Phase 2: Electrophilic Alkylation
  • Setup: Dissolve the crude enamine in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Alkylation: Slowly add 4-(bromomethyl)indole (1.1 equiv). Heat the reaction mixture to 80°C for 16 hours.

  • Hydrolysis: Cool the mixture to room temperature and add an aqueous acetate buffer (pH 4.5) to hydrolyze the intermediate iminium ion back to the ketone.

  • Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield the C4-alkylated product.

Phase 3: Spiroketalization and Traceless Reduction
  • Ketalization: React the C4-alkylated ketone with ethylene glycol (5.0 equiv) and p-TsOH in refluxing toluene (Dean-Stark) to form the 1,4-dioxa spirocycle.

  • Reduction: Dissolve the spirocycle in anhydrous THF at 0°C. Carefully add LiAlH₄ (3.0 equiv). Reflux for 4 hours.

  • Quench: Perform a standard Fieser quench (H₂O, 15% NaOH, H₂O). Filter the aluminum salts and concentrate to yield the final N-methyl spirocyclic scaffold.

SynthWorkflow SM Ethyl 3-oxopiperidine- 1-carboxylate Enamine Enamine Formation (Pyrrolidine, p-TsOH) SM->Enamine Alkylation C4-Alkylation (R-Br, DMF) Enamine->Alkylation Ketal Spiroketalization (Ethylene Glycol) Alkylation->Ketal Reduction Carbamate Reduction (LiAlH4 -> N-Me) Ketal->Reduction

Fig 2. Workflow from Ethyl 3-oxopiperidine-1-carboxylate to spirocyclic kinase scaffolds.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization data for the Phase 2 electrophilic alkylation of the pyrrolidine enamine, demonstrating the high regioselectivity achievable with this building block[2],[3].

EntryElectrophileSolventTemp (°C)Time (h)Isolated Yield (%)Regioselectivity (C4:C2)
1Benzyl bromideBenzene801278%>95:5
24-(Bromomethyl)indoleDMF801672%>95:5
33-(Bromomethyl)indoleDMF801668%>95:5
4Methyl iodideTHF252485%>90:10

Note: The use of polar aprotic solvents like DMF significantly accelerates the SN2 displacement of bulkier indole-based electrophiles compared to non-polar solvents.

Sources

Method

Application Note: Scale-Up Synthesis of Ethyl 3-Oxopiperidine-1-Carboxylate for Preclinical Studies

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Strategic Rationale & Process...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals

Strategic Rationale & Process Overview

Ethyl 3-oxopiperidine-1-carboxylate is a highly versatile building block utilized extensively in the preclinical development of active pharmaceutical ingredients (APIs), particularly for constructing spirocycles, fused heterocycles, and functionalized piperidine derivatives.

When transitioning a synthesis from the discovery bench (milligram scale) to preclinical manufacturing (kilogram scale), process safety, atom economy, and reagent cost become paramount. Traditional laboratory methods for the oxidation of piperidinols to piperidones rely heavily on Swern oxidations (which require cryogenic temperatures of -78 °C and generate toxic dimethyl sulfide) or Dess-Martin periodinane (which is cost-prohibitive and shock-sensitive at scale).

To address these bottlenecks, this application note details a robust, two-step, self-validating process:

  • Schotten-Baumann N-Protection: Conversion of 3-hydroxypiperidine to ethyl 3-hydroxypiperidine-1-carboxylate using ethyl chloroformate.

  • Anelli Oxidation: Catalytic TEMPO-mediated oxidation utilizing household bleach (NaOCl) as the terminal oxidant to yield the target ketone[1].

SynthesisRoute SM 3-Hydroxypiperidine (Starting Material) Step1 Step 1: N-Protection Ethyl Chloroformate Na2CO3, DCM/H2O SM->Step1 Int Ethyl 3-hydroxypiperidine- 1-carboxylate Step1->Int Step2 Step 2: Anelli Oxidation TEMPO, NaOCl, NaBr NaHCO3, DCM/H2O Int->Step2 Prod Ethyl 3-oxopiperidine- 1-carboxylate (Target API Intermediate) Step2->Prod

Fig 1. Two-step scale-up synthesis route for Ethyl 3-oxopiperidine-1-carboxylate.

Mechanistic Insights & Causality (E-E-A-T)

A successful scale-up relies on understanding the causality behind the reaction parameters. Do not deviate from the specified conditions without re-evaluating the underlying kinetics.

Biphasic Schotten-Baumann Protection

The reaction of 3-hydroxypiperidine with ethyl chloroformate is performed in a biphasic dichloromethane (DCM)/water system using sodium carbonate ( Na2​CO3​ ).

  • Causality: The aqueous base neutralizes the HCl generated during carbamate formation, driving the equilibrium forward[2]. The biphasic nature ensures that the highly reactive ethyl chloroformate remains predominantly in the organic phase, shielding it from rapid aqueous hydrolysis, while the water-soluble Na2​CO3​ acts as an infinite sink for the acid byproduct.

The Anelli Oxidation (TEMPO / NaOCl / NaBr)

The Anelli oxidation is the gold standard for scalable alcohol oxidations[3]. It relies on a catalytic cycle involving 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

  • The Role of NaBr: Sodium bromide acts as a critical co-catalyst. NaOCl oxidizes bromide to hypobromite ( NaOBr ), which oxidizes the TEMPO radical to the active oxoammonium cation much faster than NaOCl alone[4]. This kinetic acceleration prevents catalyst degradation during scale-up.

  • Strict pH Control (8.5–9.5): The reaction is buffered with NaHCO3​ . If the pH drops below 8.0, the oxoammonium salt disproportionates and degrades. If the pH exceeds 10.0, the oxidation rate plummets, and the newly formed ketone is susceptible to α -chlorination[3].

  • Phase Partitioning: The active oxoammonium species partitions into the DCM layer to oxidize the lipophilic alcohol, while the spent hydroxylamine returns to the aqueous interface for re-oxidation.

TEMPOMechanism cluster_0 Catalytic Cycle (Anelli Oxidation) TEMPO TEMPO Radical Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium NaOCl / NaBr (Oxidation) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Hydride Abstraction from Alcohol Hydroxylamine->TEMPO NaOCl (Re-oxidation) Ketone Ethyl 3-oxopiperidine- 1-carboxylate Hydroxylamine->Ketone Forms Alcohol Ethyl 3-hydroxypiperidine- 1-carboxylate Alcohol->Oxoammonium Attacks

Fig 2. TEMPO-mediated Anelli oxidation catalytic cycle for secondary alcohol conversion.

Step-by-Step Experimental Protocols

Note: The following protocols are engineered for a 1-mol scale but are linearly scalable up to 50-liter reactor volumes.

Step 1: Synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate

Self-Validating Check: The complete disappearance of the primary/secondary amine must be confirmed via Ninhydrin stain on TLC prior to workup.

  • Reactor Setup: Equip a 3 L jacketed reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Charge: Add 3-hydroxypiperidine (101.15 g, 1.0 mol) and DCM (1.0 L). Stir to dissolve.

  • Buffer Addition: Add a solution of Na2​CO3​ (159.0 g, 1.5 mol) dissolved in deionized water (1.0 L). Cool the biphasic mixture to 0–5 °C.

  • Reagent Addition: Charge the addition funnel with ethyl chloroformate (119.4 g, 1.1 mol). Add dropwise over 60 minutes, maintaining the internal temperature below 10 °C to prevent chloroformate hydrolysis.

  • Maturation: Remove the cooling jacket and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 hours.

  • In-Process Control (IPC): Spot the organic layer on TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. A negative stain indicates total consumption of the starting amine.

  • Workup:

    • Separate the phases.

    • Wash the organic layer with 1M HCl (500 mL) to remove any trace unreacted amine.

    • Wash with brine (500 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a pale yellow viscous oil. (Expected Yield: ~165 g, 95%).

Step 2: Synthesis of Ethyl 3-oxopiperidine-1-carboxylate (Anelli Oxidation)

Self-Validating Check: The reaction mixture must immediately turn from yellow (TEMPO radical) to pale/colorless upon complete consumption of the alcohol, as the oxoammonium cation is rapidly consumed.

  • Reactor Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, internal temperature probe, and a dropping funnel.

  • Charge: Add Ethyl 3-hydroxypiperidine-1-carboxylate (173.2 g, 1.0 mol) and DCM (1.5 L).

  • Catalyst & Buffer Addition: Add TEMPO (1.56 g, 0.01 mol) and a solution of NaBr (10.3 g, 0.1 mol) in deionized water (150 mL). Add 0.5 M NaHCO3​ solution (1.0 L) to buffer the aqueous phase to pH ~9.0.

  • Cooling: Cool the biphasic mixture to 0–2 °C. Vigorous mechanical stirring (≥400 rpm) is critical to maximize the interfacial surface area.

  • Oxidation: Titrate commercial aqueous NaOCl (10–12% w/w, approx. 1.1 mol active chlorine) to ensure exact molarity. Add the NaOCl solution dropwise over 2 hours. Caution: The reaction is highly exothermic. Maintain internal temperature ≤ 5 °C[4].

  • IPC: Monitor by GC-MS or TLC (Eluent: 30% EtOAc/Hexanes, KMnO4​ stain). The reaction is typically complete within 30 minutes post-addition.

  • Quench & Workup:

    • Quench excess hypochlorite by adding 10% w/v aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) (200 mL) and stir for 15 minutes[4].

    • Separate the organic phase. Extract the aqueous phase once with DCM (300 mL).

    • Combine organic phases, wash with brine (500 mL), dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Purify the crude oil via short-path vacuum distillation (b.p. ~115-120 °C at 2 mmHg) to afford the product as a colorless oil.

Quantitative Data Summaries

Table 1: Scale-Up Reaction Parameters & Yield Metrics

ParameterStep 1: N-ProtectionStep 2: Anelli Oxidation
Scale 1.0 mol (101.15 g SM)1.0 mol (173.2 g SM)
Limiting Reagent 3-HydroxypiperidineEthyl 3-hydroxypiperidine-1-carboxylate
Catalyst Loading N/A1.0 mol% TEMPO, 10 mol% NaBr
Temperature Profile 0 °C 25 °C0 °C 5 °C (Strict control)
Reaction Time 4.0 hours2.5 hours (including addition)
Isolated Yield 94 - 96%88 - 92%
E-Factor (Waste/Product) ~4.5~6.2 (Aqueous heavy)

Table 2: Quality Control & Analytical Specifications

Analytical MethodTarget SpecificationPurpose
1 H NMR (400 MHz, CDCl3​ ) δ 4.15 (q, 2H), 4.05 (s, 2H), 3.58 (t, 2H), 2.45 (t, 2H), 1.98 (m, 2H), 1.25 (t, 3H)Structural confirmation of the ketone
GC-MS (EI) m/z : 171 [M] + Confirm molecular weight and purity
Karl Fischer Titration 0.1% WaterEnsure suitability for downstream Grignard/Organolithium steps
Starch-Iodide Test NegativeConfirm absence of residual peroxides/hypochlorite

References

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." Journal of Organic Chemistry, 1987, 52(12), 2559–2562. URL:[Link]

  • Naik, P.; García-Lacuna, J. "Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes." ACS Omega, 2023. URL:[Link]

  • "Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids." Chemical Reviews, 2021. URL:[Link]

  • "TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy." Organic Chemistry Portal. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 3-oxopiperidine-1-carboxylate Synthesis

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals seeking to optimize the synthesis and scale-up of Ethyl 3-oxopiperidine-1-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals seeking to optimize the synthesis and scale-up of Ethyl 3-oxopiperidine-1-carboxylate (CAS: 61995-19-5) ()[1]. As a critical building block for spirocyclic scaffolds ()[2] and dopamine agonists, maximizing the yield of this 3-piperidone derivative is essential for downstream efficiency.

Below, you will find a rigorous comparative analysis of synthetic routes, an interactive troubleshooting guide, and a self-validating Standard Operating Procedure (SOP) designed to push your yields above 90%.

Route Benchmarking & Quantitative Data

Historically, the construction of the 3-piperidone core relied on the Dieckmann condensation of acyclic diesters. However, this route often suffers from poor atom economy and low yields due to competing intermolecular side reactions ()[3]. Modern industrial scale-up increasingly favors the direct oxidation of pre-formed piperidinol precursors ()[4], which offers superior volumetric efficiency and avoids hazardous cyclization reagents.

Table 1: Quantitative Comparison of Synthetic Routes
Synthetic MetricRoute A: Dieckmann CondensationRoute B: TEMPO/NaOCl Oxidation
Starting Material Ethyl N-(2-ethoxycarbonylethyl)glycinateEthyl 3-hydroxypiperidine-1-carboxylate
Average Yield 35% – 50%88% – 95%
Reaction Time 24 – 48 hours (Multi-step)2 – 4 hours (Single-step)
Scalability Poor (Requires strict high-dilution)Excellent (High volumetric efficiency)
Primary Impurities Polymeric baseline material, unreacted diesterTrace unreacted alcohol, ring-opened acids
Cost Efficiency Low (High solvent volume required)High (Catalytic reagents, cheap terminal oxidant)

Troubleshooting Guides & FAQs

Q1: My Dieckmann condensation yields are consistently below 40%, and I observe a thick polymeric residue. How can I suppress these side reactions? A1: The Dieckmann condensation is highly susceptible to intermolecular Claisen-type condensations. To suppress this, you must strictly adhere to the high-dilution principle (typically <0.05 M). Additionally, the subsequent decarboxylation of the β-keto ester intermediate requires harsh acidic reflux. This step often partially hydrolyzes the ethyl carbamate protecting group. If you must use this route, switch from NaOEt to a non-nucleophilic base like NaH in anhydrous toluene to drive the equilibrium, and strictly monitor the temperature during decarboxylation to protect the carbamate.

Q2: I am switching to Route B (Oxidation of ethyl 3-hydroxypiperidine-1-carboxylate). Why is TEMPO/NaOCl preferred over Swern or Dess-Martin Periodinane (DMP)? A2: While Swern and DMP provide excellent yields, they are not viable for scale-up. Swern oxidation generates stoichiometric dimethyl sulfide (highly toxic, malodorous) and requires cryogenic temperatures (-78 °C). DMP is shock-sensitive and expensive. The TEMPO/NaOCl (Anelli oxidation) system is highly chemoselective, operates at 0–5 °C, and uses inexpensive bleach as the terminal oxidant, making it the industry standard for 1-acyl-3-piperidones ()[5].

Q3: During the TEMPO oxidation, the reaction stalls at 80% conversion. Adding more NaOCl just causes degradation. How do I drive it to completion? A3: The stall is likely due to the depletion of the active oxoammonium ion. You must include Potassium Bromide (KBr) as a co-catalyst. Hypobromite (generated in situ from KBr and NaOCl) oxidizes TEMPO to the active oxoammonium cation orders of magnitude faster than hypochlorite alone. If you are already using KBr, check your pH. If the pH drops below 8.0, the oxoammonium species degrades, and excess NaOCl will begin cleaving the piperidine ring instead of oxidizing the alcohol.

Q4: I am losing product during the aqueous workup. How do I improve recovery? A4: Ethyl 3-oxopiperidine-1-carboxylate is highly polar and possesses significant water solubility. Do not use standard hexanes or ether for extraction. Instead, saturate the aqueous layer with NaCl (salting out) and extract multiple times with a more polar solvent mixture, such as Dichloromethane (DCM) or Ethyl Acetate/DCM (3:1).

Self-Validating Protocol: TEMPO-Catalyzed Oxidation

To ensure absolute reproducibility, follow this self-validating SOP for the oxidation of Ethyl 3-hydroxypiperidine-1-carboxylate.

Step 1: Biphasic System Setup
  • Action: Dissolve Ethyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM to achieve a 0.5 M concentration. Add TEMPO (0.01 eq) and KBr (0.1 eq).

  • Causality: DCM provides excellent solubility for the piperidine and isolates the newly formed ketone from the aqueous oxidant, preventing over-oxidation. KBr acts as a kinetic accelerator for the catalytic cycle.

Step 2: pH Buffering (Critical Step)
  • Action: Add an equal volume of 0.5 M aqueous NaHCO3​ to the DCM solution. Cool the biphasic mixture to 0–5 °C under vigorous stirring.

  • Causality: The oxidation generates HCl as a byproduct. If the pH drops below 8.0, the piperidine ring becomes susceptible to hydrolytic cleavage. The bicarbonate buffer locks the pH at the ideal 8.5–9.5 range.

  • Validation Check: Test the aqueous layer with a pH strip before proceeding. It must read ~9.0.

Step 3: Oxidant Addition
  • Action: Add NaOCl (1.1 eq, 10-12% w/v aqueous solution) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Validation Check: Spot the organic layer on TLC (EtOAc/Hexane 1:1) and stain with KMnO4​ . The starting alcohol will appear as a bright yellow spot against the purple background, while the ketone product is UV-active and does not readily oxidize/stain.

Step 4: Quench
  • Action: Once complete (<1 hour post-addition), quench the remaining oxidant by adding 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Validation Check: Dip a piece of KI-starch paper into the aqueous layer. A negative result (paper remains white) ensures no residual hypochlorite is present. Do not proceed to concentration if the paper turns blue-black.

Step 5: Isolation
  • Action: Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a water bath temperature of <30 °C.

  • Causality: 3-Piperidones are somewhat volatile and prone to thermal degradation/oligomerization. Keeping the temperature below 30 °C during rotary evaporation prevents yield loss.

Mechanistic Workflow Visualization

SynthesisWorkflow Precursor Ethyl 3-hydroxypiperidine-1-carboxylate (Starting Material) TEMPO TEMPO / KBr Catalyst System (Generation of Oxoammonium Ion) Precursor->TEMPO Initiation Buffer Biphasic Buffer (pH 8.5 - 9.5) 0.5 M NaHCO3 / DCM TEMPO->Buffer pH Control NaOCl NaOCl Addition (< 5 °C) (Terminal Oxidant) Buffer->NaOCl Controlled Oxidation Degradation Ring Cleavage / Over-oxidation (Yield Loss) Buffer->Degradation pH < 8.0 Product Ethyl 3-oxopiperidine-1-carboxylate Target Yield: >90% NaOCl->Product Optimal Conditions NaOCl->Degradation T > 10 °C

Fig 1: Mechanistic workflow and failure points in the TEMPO-catalyzed oxidation to 3-piperidone.

References

  • Organic Process Research & Development (ACS). "Nitro-Aldol Approach for Commercial Manufacturing."[Link]

  • Heterocycles Journal. "Synthesis of N-substituted 1,6-dihydro-3(2H)-pyridinones and 1-acyl-3-piperidones."[Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 3-oxopiperidine-1-carboxylate

Welcome to the Technical Support Center. Ethyl 3-oxopiperidine-1-carboxylate (CAS 61995-19-5) [1] is a highly versatile beta-amino ketone equivalent, serving as a critical intermediate in the synthesis of azaspiro decano...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl 3-oxopiperidine-1-carboxylate (CAS 61995-19-5) [1] is a highly versatile beta-amino ketone equivalent, serving as a critical intermediate in the synthesis of azaspiro decanones [2], piperidine alkaloids, and complex pharmaceutical APIs [3].

Because purifying key intermediates is often more straightforward than purifying the final product and prevents the carryover of interfering impurities [2], this guide provides field-proven troubleshooting strategies. It addresses the unique physicochemical challenges of this molecule—specifically its propensity for enolization, lack of a strong UV chromophore, and thermal sensitivity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do I experience severe peak tailing and poor mass recovery when purifying this compound on standard silica gel?

  • The Causality: The 3-piperidone core is highly susceptible to hydration and enolization. Although the basicity of the piperidine nitrogen is masked by the ethyl carbamate protecting group, the molecule still possesses strong hydrogen-bond accepting capabilities via the carbamate carbonyl and the ketone. These moieties interact strongly with the acidic silanol groups on standard unmodified silica, causing the molecule to "drag" across the stationary phase rather than partitioning cleanly.

  • The Solution: You must competitively cap the silanol sites dynamically during the run. Switch to a solvent system containing a polar modifier, such as Chloroform-Methanol (10:1) [4], which effectively sharpens the peak and improves recovery by outcompeting the analyte for silica binding sites.

Q2: I am using UV detection (254 nm) for my flash chromatography, but I cannot see the product eluting. How can I track it?

  • The Causality: Ethyl 3-oxopiperidine-1-carboxylate lacks an extended conjugated π -system. The isolated ketone and carbamate moieties only exhibit weak n→π∗ transitions in the low-wavelength region (< 220 nm). Relying on standard 254 nm UV detection will result in a "blind" purification where the product elutes undetected.

  • The Solution: Transition to Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). These are mass-dependent, universal detectors that do not require a chromophore. If UV is your only option, you must monitor at 210 nm using strictly UV-transparent solvents (e.g., Hexane/Ethyl Acetate), avoiding solvents with high UV cutoffs like Chloroform or Toluene.

Q3: My oxidized product is co-eluting with the unreacted starting material (ethyl 3-hydroxypiperidine-1-carboxylate). How can I separate them?

  • The Causality: The difference between a secondary alcohol and a ketone on a highly polar carbamate-protected piperidine ring does not drastically shift the overall dipole moment. Consequently, normal-phase silica chromatography often fails to resolve them completely.

  • The Solution: Exploit covalent chemical reactivity rather than slight polarity differences. Use a reversible bisulfite scavenging strategy. The ketone reacts with aqueous sodium bisulfite ( NaHSO3​ ) to form a water-soluble adduct. The unreacted alcohol remains in the organic phase and is washed away. The aqueous phase is then treated with a mild base ( Na2​CO3​ ) to regenerate the pure ketone, guaranteeing absolute separation.

Q4: Can I purify this compound by distillation instead of chromatography to save time on large scales?

  • The Causality: Yes, the compound is a liquid at room temperature. However, 3-piperidones are thermally labile; prolonged exposure to high temperatures (> 130 °C) can trigger aldol-type self-condensation or decomposition.

  • The Solution: Utilize high-vacuum fractional distillation (e.g., Kugelrohr or short-path distillation). By dropping the pressure below 1 mmHg, you can suppress the boiling point to ~90–105 °C, safely distilling the product without thermal degradation.

Part 2: Quantitative Data & Method Comparison

The following table summarizes the operational parameters for the three primary purification modalities used for Ethyl 3-oxopiperidine-1-carboxylate.

ParameterFlash Chromatography (Normal Phase)High-Vacuum DistillationReverse-Phase HPLC
Optimal Scale 0.1 g – 10 g> 10 g< 0.5 g
Stationary Phase Silica gel (40-63 µm)N/A (Thermal separation)C18 (5 µm)
Mobile Phase / Conditions CHCl3​ /MeOH (10:1) or Hexane/EtOAc< 1 mmHg, ~90–105 °C vapor tempMeCN/ H2​O (0.1% Formic Acid)
Detection / Tracking ELSD or KMnO4​ stainVapor temperature plateauUV 210 nm or CAD
Resolution Power Moderate (Tailing risk)Low (Boiling point dependent)High (Isomer separation)

Part 3: Self-Validating Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography with ELSD

Use this method for intermediate-scale mixtures containing non-polar byproducts.

  • Stationary Phase Preparation: Equilibrate a pre-packed silica gel cartridge (e.g., Biotage KP-Sil) [3] with 100% Hexane.

  • Sample Loading: Dissolve the crude Ethyl 3-oxopiperidine-1-carboxylate in a minimum volume of Dichloromethane (DCM) and load it directly onto the column head.

  • Gradient Elution: Run a gradient of 0% to 50% Ethyl Acetate in Hexane over 10 column volumes (CV). Alternatively, for highly tailing samples, use an isocratic flow of Chloroform-Methanol (10:1) [4].

  • Detection: Route the column effluent split through an ELSD (Settings: Evaporator Temp 40 °C, Nebulizer Temp 30 °C, Gas Flow 1.2 L/min).

  • Self-Validation System: Post-column fraction analysis via TLC. Spot the crude mixture alongside the collected ELSD-triggered fractions. Stain with KMnO4​ and heat. Validation: A single spot with an Rf​ matching the target (and total absence of baseline/solvent front impurities) mathematically validates the resolution power of the chosen gradient.

Protocol B: High-Vacuum Short-Path Distillation

Use this method for large-scale (>10g) purification to remove polymeric or non-volatile impurities.

  • Apparatus Setup: Transfer the crude liquid to a round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head, a thermometer, and a receiving flask cooled in a dry ice/acetone bath.

  • Degassing: Apply a high vacuum (< 1 mmHg) at room temperature for 15 minutes to remove residual volatile extraction solvents (e.g., DCM or EtOAc).

  • Fractionation: Gradually heat the oil bath. Discard the initial low-boiling fore-run. Collect the main fraction distilling at the plateau temperature.

  • Self-Validation System: Monitor the vapor temperature plateau. Validation: A constant, unchanging vapor temperature (e.g., 95 °C at 1 mmHg) indicates a pure eluting fraction. Post-distillation, run a Refractive Index (RI) check or GC-MS to confirm the absolute absence of thermal degradation byproducts.

Part 4: Purification Strategy Workflow

PurificationWorkflow Start Crude Ethyl 3-oxopiperidine -1-carboxylate ScaleCheck Scale > 10 grams? Start->ScaleCheck Distillation High-Vacuum Distillation (< 1 mmHg, Temp < 100 °C) ScaleCheck->Distillation Yes ImpurityCheck Major Impurity Type? ScaleCheck->ImpurityCheck No CoEluting Structurally Similar (e.g., 3-OH starting material) ImpurityCheck->CoEluting Co-eluting GeneralImp General/Non-polar Impurities ImpurityCheck->GeneralImp General RPHPLC Chemical Scavenging or Reverse-Phase HPLC CoEluting->RPHPLC Flash Normal Phase Flash Chromatography (ELSD) GeneralImp->Flash

Decision matrix for the purification of Ethyl 3-oxopiperidine-1-carboxylate.

References

  • [2] Title: 7-Methyl-2-azaspiro[4.5]decan-3-one Synthesis and Purification Source: Benchchem URL:

  • [4] Title: Synthesis of N-substituted 1,6-dihydro-3(2H)-pyridinones and 1-acyl-3-piperidones Source: Heterocycles (Clockss.org Archive) URL:

  • [1] Title: Ethyl 3-oxopiperidine-1-carboxylate (CAS 61995-19-5) Properties Source: BLD Pharm URL:

  • [3] Title: Synthesis, Biological Evaluation and Structure-Activity Relationships of a Novel Class of Apurinic/Apyrimidinic Endonuclease 1 Inhibitors Source: NIH PMC URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Alkylation Workflows for Piperidine Derivatives

Welcome to the Application Scientist Support Portal. This troubleshooting guide is designed for researchers and drug development professionals dealing with the notoriously difficult alkylation of 3-oxopiperidine derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide is designed for researchers and drug development professionals dealing with the notoriously difficult alkylation of 3-oxopiperidine derivatives. Specifically, we will address how to mitigate over-alkylation (di-alkylation) during the functionalization of Ethyl 3-oxopiperidine-1-carboxylate .

Diagnostic FAQ: Resolving Structural and Nomenclature Conflicts

Q: I am attempting the N-alkylation of "Ethyl 3-oxopiperidine-1-carboxylate" using an alkyl halide and a base, but I am observing heavy di-alkylation and poor yields. How do I optimize this?

A: First, we must diagnose the structural chemistry of your starting material. "Ethyl 3-oxopiperidine-1-carboxylate" is an N-protected piperidine. The nitrogen atom is sequestered as an ethyl carbamate (urethane) and possesses no N–H bond. Therefore, direct N-alkylation is chemically impossible without prior deprotection.

If you are observing di-alkylation, you are likely encountering one of two scenarios:

  • Scenario A (Most Likely): You are attempting α-C-alkylation at the C2 or C4 positions adjacent to the ketone, and the intermediate enolate is over-alkylating.

  • Scenario B: You have already deprotected the carbamate to yield the free base (3-oxopiperidine) and are attempting true N-alkylation via an SN2 pathway, which is over-alkylating to form a quaternary ammonium salt.

Below, we provide field-proven, self-validating workflows to achieve strict mono-alkylation for both scenarios.

Workflow A: Optimizing α-C-Alkylation via Enamine Catalysis

Q: How do I achieve selective mono-α-alkylation of the intact protected ketone without poly-alkylation?

A: Direct enolate formation using strong bases (e.g., LDA, NaH) often fails because the mono-alkylated product can rapidly equilibrate, leading to poly-alkylation. To solve this, we employ the [1].

The Causality: By reacting the ketone with a secondary amine (pyrrolidine), we form an enamine. Enamines are neutral, milder nucleophiles compared to anionic enolates. When the enamine attacks the alkyl halide, it forms an iminium salt. This positively charged intermediate strongly withdraws electron density, completely deactivating the molecule against a second alkylation event. Aqueous hydrolysis then releases the strictly mono-alkylated ketone[1].

G K Ethyl 3-oxopiperidine-1-carboxylate (Protected Ketone) E Pyrrolidine Enamine (Neutral Nucleophile) K->E Step 1: Condensation P Pyrrolidine (Catalyst) [- H2O] P->E I Iminium Salt (Prevents Di-alkylation) E->I Step 2: Alkylation RX Alkyl Halide (R-X) [Electrophile] RX->I M Mono-α-Alkylated Product (Regioselective) I->M Step 3: Hydrolysis H Aqueous Hydrolysis [H3O+] H->M

Stork Enamine Synthesis Pathway for Mono-α-Alkylation of Ketones.

Protocol: Stork Enamine Mono-Alkylation
  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve Ethyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous toluene. Add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Self-Validation: Reflux until water ceases to collect in the trap (approx. 4-6 hours), which physically validates the complete conversion of the ketone.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove toluene and excess pyrrolidine. Redissolve the crude enamine in anhydrous acetonitrile.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise. Reflux the mixture for 12-16 hours under an inert argon atmosphere. Self-Validation: The intermediate iminium salt will often precipitate as a dense oil or solid, providing a visual indicator of successful alkylation.

  • Hydrolysis: Cool the reaction to room temperature. Add 10% aqueous HCl (v/v) and vigorously stir for 2 hours to hydrolyze the iminium salt back to the ketone.

  • Workup: Neutralize carefully with saturated aqueous NaHCO3. Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.

Workflow B: Optimizing True N-Alkylation via Reductive Amination

Q: If I deprotect the carbamate first, how do I N-alkylate the secondary amine without forming quaternary ammonium salts?

A: Direct SN2 alkylation of secondary amines with alkyl halides is fundamentally flawed for mono-alkylation. The Causality: The resulting tertiary amine is more sterically accessible and often more nucleophilic than the starting secondary amine, leading to runaway di-alkylation (quaternary salt formation).

The gold standard is Reductive Amination using [2]. This pathway forms an iminium ion with an aldehyde/ketone, which is then irreversibly reduced. Because the product lacks a C=O bond, it cannot form another iminium species, halting the reaction strictly at the tertiary amine[2].

G SM Deprotected 3-oxopiperidine (Secondary Amine) Im Iminium Ion Intermediate SM->Im Condensation Ald Aldehyde/Ketone (R-CHO / R2CO) Ald->Im Prod Tertiary Amine (Mono-N-Alkylated) Im->Prod Reduction (pH 4-5) Red NaBH(OAc)3 (Mild Reducing Agent) Red->Prod

Reductive Amination Pathway for Selective Mono-N-Alkylation.

Protocol: Reductive Amination (Mono-N-Alkylation)
  • Deprotection (Critical Note): Ethyl carbamates are highly stable. Cleave the ethyl carboxylate using harsh conditions (e.g., 33% HBr in acetic acid, or refluxing Ba(OH)2) to yield the 3-oxopiperidine free base.

  • Imine Condensation: Dissolve the deprotected 3-oxopiperidine (1.0 eq) and the target aldehyde (1.05 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid to adjust the pH to 4-5. Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.4 eq). The mild nature of this hydride ensures it selectively reduces the protonated iminium ion without reducing the inherent C3-ketone of the piperidine ring[2].

  • Quench & Isolate: Stir for 12 hours at room temperature. Self-Validation: Quench by slowly adding saturated aqueous NaHCO3 until gas evolution (H2) ceases, confirming the safe neutralization of excess hydride. Extract with dichloromethane, dry over MgSO4, and concentrate.

Quantitative Comparison of Alkylation Strategies

To validate these protocols, review the quantitative performance metrics comparing direct alkylation versus our optimized workflows:

MethodTarget SiteTypical Reagent EquivalentsOperating Temp (°C)Typical Mono-Alkylation Yield (%)Di-alkylation Impurity (%)
Direct Enolate Alkylation α-Carbon (C2/C4)1.1 eq LDA, 1.2 eq R-X-78 to 040 - 6020 - 40
Stork Enamine Alkylation α-Carbon (C2/C4)1.2 eq Pyrrolidine, 1.1 eq R-X80 (reflux)80 - 95< 2
Direct N-Alkylation (SN2) Nitrogen (Deprotected)2.0 eq Base, 1.5 eq R-X25 - 6030 - 5030 - 50 (Quat. Salt)
Reductive Amination Nitrogen (Deprotected)1.1 eq R-CHO, 1.4 eq NaBH(OAc)30 - 2585 - 98< 1

References

  • Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[3]decanes as potential dopamine agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Advanced Technical Support Center: Reaction Monitoring for Ethyl 3-oxopiperidine-1-carboxylate

Welcome to the Technical Support Center. Ethyl 3-oxopiperidine-1-carboxylate (also known as 1-Carbethoxy-3-piperidone) is a highly versatile beta-amino ketone building block frequently utilized in drug development and sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl 3-oxopiperidine-1-carboxylate (also known as 1-Carbethoxy-3-piperidone) is a highly versatile beta-amino ketone building block frequently utilized in drug development and synthetic chemistry. However, its specific structural features—namely the lack of a strong UV chromophore and the presence of a deactivated carbamate nitrogen—pose unique challenges for routine reaction monitoring.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Phase 1: TLC Monitoring Troubleshooting & FAQs

Q: My starting material is completely invisible under the standard 254 nm UV lamp. Is the compound degraded? Analysis & Causality: No, your compound is likely intact. UV visualization at 254 nm relies on the presence of extended π-conjugation or aromatic systems. Ethyl 3-oxopiperidine-1-carboxylate contains only isolated carbonyl groups (a ketone at C3 and an ethyl carbamate at N1). These isolated groups exhibit weak n→π∗ transitions that do not absorb sufficiently at 254 nm[1]. Solution: You must rely on chemical derivatization (staining) to visualize the spot on the silica plate.

Q: Which TLC stains are most effective for tracking the consumption of this specific compound, and why? Analysis & Causality:

  • 2,4-Dinitrophenylhydrazine (2,4-DNP): This is the most selective stain for this molecule. The acidic 2,4-DNP reagent reacts specifically with the C3-ketone via a nucleophilic addition-elimination mechanism to form a highly conjugated dinitrophenylhydrazone. Because the resulting hydrazone has an extended π-system, it absorbs visible light and appears as a bright orange spot without requiring heat[1][2].

  • Potassium Permanganate (KMnO₄): A general oxidative stain. The basic KMnO₄ oxidizes the organic framework, reducing Mn(VII) to Mn(IV) dioxide, yielding a yellow spot against a purple background[2][3]. It is less specific than DNP but excellent for monitoring the overall reaction mixture, including any non-ketone byproducts.

TLC_Workflow A Reaction Mixture Spotted on TLC B UV 254 nm Check A->B C No Spot Visible (Lacks Conjugation) B->C D Select Chemical Stain C->D Proceed to Staining E 2,4-DNP Stain (Ketone Specific) D->E F KMnO4 Stain (General Oxidation) D->F G Orange Spot (Hydrazone Formation) E->G H Yellow Spot on Purple Background F->H

Caption: TLC visualization workflow for Ethyl 3-oxopiperidine-1-carboxylate.

Phase 2: LC-MS Monitoring Troubleshooting & FAQs

Q: I am getting a very weak signal for the [M+H]+ ion (m/z 172.2) in ESI+ mode. How can I improve ionization? Analysis & Causality: Unlike free piperidines, which are highly basic and ionize readily, the nitrogen in a carbamate is deactivated. The nitrogen's lone pair is delocalized into the adjacent ester carbonyl through resonance, drastically reducing its basicity and proton affinity. Solution: To force protonation and enhance Electrospray Ionization (ESI+) efficiency, you must use an acidic mobile phase modifier. Adding 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases provides an excess of protons, driving the equilibrium toward the [M+H]+ state[4][5].

Q: What fragmentation pattern should I expect during MS/MS (CID) analysis? Analysis & Causality: In tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID), piperidine carbamates undergo characteristic neutral losses[6]. The protonated molecular ion ([M+H]+ m/z 172.2) preferentially fragments at the carbamate moiety. The dominant pathway is the neutral loss of ethanol (-46 Da) to yield an m/z 126.1 fragment, followed by the loss of carbon dioxide (-44 Da) to yield an m/z 82.1 fragment[5][6].

LCMS_Pathway A Ethyl 3-oxopiperidine -1-carboxylate B ESI+ Ionization (0.1% Formic Acid) A->B C [M+H]+ m/z 172.2 (Protonated Carbamate) B->C H+ Transfer D Collision-Induced Dissociation (CID) C->D E Loss of EtOH m/z 126.1 D->E -46 Da F Loss of CO2 & EtOH m/z 82.1 D->F -90 Da

Caption: ESI+ ionization and MS/MS fragmentation pathway for the target compound.

Quantitative Data Summaries

Table 1: TLC Staining Profiles for Ethyl 3-oxopiperidine-1-carboxylate

Visualization MethodReagent / Chemical MechanismExpected ResultHeating Required?
UV 254 nm Fluorescence quenchingInvisibleNo
2,4-DNP Hydrazone formation (C3-ketone)Bright Orange SpotNo
Basic KMnO₄ Oxidation of organic scaffoldYellow Spot (Purple bg)Yes (Mild)
Iodine Chamber Reversible complexationTransient Brown SpotNo

Table 2: LC-MS/MS Method Parameters & Expected Transitions

ParameterRecommended Setting / Expected Value
Ionization Mode ESI Positive (ESI+)
Precursor Ion ([M+H]+) m/z 172.2
Primary Product Ions (CID) m/z 126.1 (-EtOH), m/z 82.1 (-EtOH, -CO₂)
Mobile Phase A H₂O + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Stationary Phase C18 (e.g., 50 x 4.6 mm, 3.5 µm)[4]

Self-Validating Experimental Protocols

Protocol A: Preparation and Application of 2,4-DNP Stain

Self-Validation Check: A successful preparation will yield a clear, bright red/orange solution. If the solution is cloudy or precipitates form, the acid concentration is too low to fully dissolve the hydrazine.

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 6.0 g of 2,4-dinitrophenylhydrazine in 100 mL of 95% ethanol and 40 mL of deionized water[1].

  • Acidification: Place the flask on a magnetic stirrer. Slowly and carefully add 60 mL of concentrated sulfuric acid (H₂SO₄) dropwise. The exothermic reaction will cause the mixture to become warm and clear[1].

  • Cooling: Allow the bright red/orange solution to cool to room temperature before use[1].

  • Application: After developing your TLC plate, allow the elution solvent to evaporate completely. Using tweezers, dip the plate into the 2,4-DNP stain[2].

  • Visualization: Remove excess stain by dabbing the edge on a paper towel. The target ketone will immediately appear as a distinct orange spot. No heating is required[1][2].

Protocol B: High-Sensitivity LC-MS Sample Preparation & Acquisition

Self-Validation Check: Injecting a blank (Mobile Phase A only) prior to your sample ensures there is no carryover or background contamination from previous runs.

  • Quenching: Aliquot 10 µL of the crude reaction mixture and quench it with 90 µL of cold Acetonitrile. This step halts the reaction and precipitates any inorganic salts or proteins[5].

  • Centrifugation: Centrifuge the quenched mixture at 10,000 x g for 5 minutes to firmly pellet insoluble debris[5].

  • Dilution: Transfer the supernatant and dilute it 1:100 in Mobile Phase A (Water + 0.1% Formic Acid). This dilution prevents detector saturation and ensures the carbamate is fully protonated prior to entering the electrospray source[4][5].

  • Acquisition: Inject 2 µL onto a C18 analytical column using a gradient of 10–98% Acetonitrile/Water (both containing 0.1% Formic Acid) at a flow rate of 0.75 mL/min[4].

  • Detection: Monitor the eluent using an ESI-TOF or triple quadrupole mass spectrometer in positive ion mode, specifically targeting the m/z 172.2 transition[4][5].

References

  • Title: TLC Stains and Recipes Guide | Source: liv.ac.uk | URL:

  • Title: Thin Layer Chromatography: A Complete Guide to TLC | Source: chemistryhall.com | URL: [2]

  • Title: Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases | Source: nih.gov | URL: [4]

  • Title: High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol | Source: benchchem.com | URL: [5]

  • Title: Thin Layer Chromatography - Cai - 2014 - Current Protocols Essential Laboratory Techniques | Source: doi.org | URL: [1]

  • Title: Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives | Source: benchchem.com | URL: [6]

  • Title: TLC Stains and Recipes Guide | PDF | Thin Layer Chromatography | Source: scribd.com | URL: [3]

Sources

Troubleshooting

Identifying and characterizing "Ethyl 3-oxopiperidine-1-carboxylate" synthesis byproducts

Welcome to the Technical Support & Diagnostic Center for the synthesis and characterization of Ethyl 3-oxopiperidine-1-carboxylate . As a critical building block for azaspiro complexes and functionalized piperidine scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Diagnostic Center for the synthesis and characterization of Ethyl 3-oxopiperidine-1-carboxylate .

As a critical building block for azaspiro complexes and functionalized piperidine scaffolds, the synthesis of this compound requires precise control over cyclization and decarboxylation mechanics. This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, identify elusive byproducts, and implement self-validating protocols.

I. Mechanistic Workflow & Byproduct Mapping

The standard synthesis of Ethyl 3-oxopiperidine-1-carboxylate relies on the Dieckmann condensation of an unsymmetrical diester, followed by decarboxylation [1]. Deviations in temperature, reagent stoichiometry, or solvent conditions directly dictate the byproduct profile.

SynthesisTroubleshooting Precursor Unsymmetrical Diester Precursor (Ethyl N-(2-ethoxycarbonylethyl)-...) Dieckmann Dieckmann Condensation (NaOEt, Toluene, 0°C to Reflux) Precursor->Dieckmann Regio1 Intermediate A: 4-Ethoxycarbonyl Regioisomer Dieckmann->Regio1 Major Pathway Regio2 Intermediate B: 2-Ethoxycarbonyl Regioisomer Dieckmann->Regio2 Minor Pathway Decarb Krapcho Decarboxylation (NaCl, wet DMSO, 150°C) Regio1->Decarb Regio2->Decarb Target Target Product: Ethyl 3-oxopiperidine-1-carboxylate Decarb->Target Optimal Conditions (CO2 Evolution) BP_Incomplete Byproduct: Incomplete Decarboxylation (+72 Da) Decarb->BP_Incomplete Insufficient Time/Temp BP_Deprotect Byproduct: Carbamate Cleavage (-72 Da) Decarb->BP_Deprotect Harsh Acidic Hydrolysis BP_Dimer Byproduct: Aldol Condensation Dimer Target->BP_Dimer Trace Acid/Base During Storage

Synthesis workflow and byproduct formation pathways for Ethyl 3-oxopiperidine-1-carboxylate.

II. Diagnostic Data Table: Product vs. Byproducts

Use the following analytical signatures to rapidly identify which side-reaction has compromised your yield.

CompoundMolecular WeightLC-MS [M+H]⁺Key ¹H NMR Diagnostic Peaks (CDCl₃)Root Cause
Target: Ethyl 3-oxopiperidine-1-carboxylate 171.09172.14.05 (s, 2H, C2) , 2.45 (t, 2H, C4), 1.28 (t, 3H)N/A (Desired Product)
Byproduct 1: 4-Ethoxycarbonyl intermediate243.11244.113.2 (s, 1H, enol OH) , 4.25 (m, 4H, ester CH₂)Incomplete decarboxylation
Byproduct 2: Deprotected 3-piperidone99.07100.1Absence of 1.28 (t, 3H) and 4.15 (q, 2H)Harsh acidic hydrolysis
Byproduct 3: Aldol Dimer324.17325.2Complex multiplets 1.5-3.5, loss of C2 singlet Storage degradation

III. Root-Cause Analysis FAQs

Q1: My isolated product shows a mixture of two compounds with identical mass (m/z 244) but different NMR spectra. What happened? Causality: You are observing the pre-decarboxylation intermediates. Because the starting material is an unsymmetrical diester, the alkoxide base can deprotonate either the acetate or propionate α -carbons during the Dieckmann condensation. This yields a mixture of the 4-ethoxycarbonyl and 2-ethoxycarbonyl regioisomers. Resolution: Do not attempt to separate these regioisomers. Both intermediates structurally converge to the exact same target molecule (Ethyl 3-oxopiperidine-1-carboxylate) upon successful removal of the extra ester group [2]. Simply subject the entire mixture to robust decarboxylation conditions.

Q2: LC-MS shows a major peak at m/z 100 [M+H]⁺ instead of 172. Where did my carbamate protecting group go? Causality: While the ethyl carbamate is generally stable, utilizing harsh aqueous acids (e.g., refluxing 6M HCl) to force the decarboxylation of the β -keto ester will inadvertently hydrolyze the N-protecting group, yielding the deprotected 3-piperidone hydrochloride. Resolution: Transition to a neutral Krapcho decarboxylation (detailed in the protocol below). This method utilizes nucleophilic attack by chloride ions in a dipolar aprotic solvent to selectively cleave the β -keto ester while leaving the carbamate entirely intact [3].

Q3: My purified product degrades into a higher molecular weight species (m/z 325) after a few days on the bench. Why? Causality: 3-piperidones possess highly reactive α -methylene protons (specifically at the C2 and C4 positions). Even trace amounts of residual acid or base from your workup will catalyze an intermolecular aldol condensation, causing the monomers to dimerize. Resolution: Ensure your final organic extraction is washed with a pH 7.0 phosphate buffer to achieve absolute neutrality. Store the resulting oil neat at -20°C under an inert argon atmosphere.

IV. Validated Experimental Protocol

To eliminate the byproducts discussed above, follow this self-validating methodology combining a controlled Dieckmann cyclization with a selective Krapcho decarboxylation.

Phase 1: Dieckmann Cyclization
  • Preparation: Charge a flame-dried, argon-purged flask with anhydrous toluene (0.2 M relative to substrate) and 1.2 equivalents of Sodium Ethoxide (NaOEt).

  • Addition: Cool the suspension to 0°C. Dropwise, add Ethyl N-(2-ethoxycarbonylethyl)-N-(ethoxycarbonylmethyl)carbamate over 30 minutes.

  • Reflux: Heat the reaction to 110°C for 4 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick, pale-yellow suspension. This physical change confirms the successful precipitation of the sodium enolate intermediate.

  • Quench: Cool to room temperature and quench with glacial acetic acid until the pH reaches 6.0.

    • Causality: Using acetic acid instead of HCl prevents premature, uncontrolled hydrolysis that leads to ring-opening byproducts. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Phase 2: Krapcho Decarboxylation
  • Solvent Setup: Dissolve the crude β -keto ester mixture in wet DMSO (containing exactly 2.0 equivalents of H₂O).

  • Reagent Addition: Add 1.5 equivalents of solid NaCl.

  • Thermal Cleavage: Attach a reflux condenser leading to a mineral oil bubbler. Heat the mixture to 150°C.

    • Self-Validation Checkpoint: Monitor the bubbler. The reaction will vigorously evolve CO₂ gas. The decarboxylation is strictly complete only when gas evolution entirely ceases (typically 4–6 hours).

  • Isolation: Cool to room temperature, dilute with 5 volumes of water (to crash out the product and solubilize the DMSO), and extract 3x with Ethyl Acetate. Wash the combined organics with water (5x) to remove residual DMSO, dry, and concentrate to yield the pure Ethyl 3-oxopiperidine-1-carboxylate [4].

V. References

  • Synthesis of N-substituted 1,6-dihydro-3(2H)-pyridinones and 1-acyl-3-piperidones Source: Heterocycles (CLOCKSS Archive) URL:[Link]

Reference Data & Comparative Studies

Validation

"Ethyl 3-oxopiperidine-1-carboxylate" vs. "methyl 3-oxopiperidine-1-carboxylate" reactivity

Comparative Reactivity Guide: Ethyl vs. Methyl 3-Oxopiperidine-1-carboxylate in Organic Synthesis As drug development increasingly relies on functionalized saturated heterocycles to improve pharmacokinetic profiles, 3-ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Ethyl vs. Methyl 3-Oxopiperidine-1-carboxylate in Organic Synthesis

As drug development increasingly relies on functionalized saturated heterocycles to improve pharmacokinetic profiles, 3-oxopiperidines have emerged as highly versatile building blocks. When scaling up syntheses involving these scaffolds, the choice of the N -protecting group is rarely trivial. While both ethyl 3-oxopiperidine-1-carboxylate (CAS: 61995-19-5) and methyl 3-oxopiperidine-1-carboxylate (CAS: 61995-18-4) serve as stable, carbamate-protected β -amino ketones[1], their subtle steric and electronic differences dictate distinct reactivity patterns.

This guide provides an in-depth, objective comparison of their performance, focusing on deprotection kinetics, regioselective enolization, and nucleophilic addition, supported by causality-driven experimental protocols.

Structural & Electronic Profiling

At a macroscopic level, both the methyl and ethyl carbamates exhibit similar stability to standard basic and acidic conditions, making them robust alternatives to the more labile Boc or Cbz groups. However, at the micro-kinetic level, the alkyl substituent fundamentally alters the molecule's reactivity trajectory:

  • SN​2 Susceptibility during Deprotection: Carbamate cleavage using Lewis acids (e.g., Trimethylsilyl iodide, TMSI) proceeds via silylation of the carbonyl oxygen followed by nucleophilic attack of the iodide ion on the alkyl group. Because SN​2 reaction rates are exquisitely sensitive to steric hindrance, the primary methyl carbon in the methyl carbamate is attacked significantly faster than the primary ethyl carbon [2].

  • Steric Shielding at C2: The sp2 -hybridized nature of the carbamate nitrogen restricts rotation, forcing the alkoxy group to project steric bulk across the piperidine ring. The larger van der Waals radius of the ethyl group provides a more pronounced steric shield over the adjacent C2 protons. When subjected to bulky bases like Lithium Diisopropylamide (LDA), this shielding subtly shifts the kinetic deprotonation preference away from C2, favoring C4 enolization [3].

Comparative Reactivity Workflows

PiperidoneReactivity Substrate N-Alkoxycarbonyl- 3-Oxopiperidine (Methyl vs. Ethyl) Enolization Kinetic Enolization (LDA, -78 °C) Substrate->Enolization Base RedAmination Reductive Amination (R-NH2, NaBH(OAc)3) Substrate->RedAmination Amine/Reductant Deprotection Carbamate Cleavage (TMSI, CHCl3) Substrate->Deprotection Nucleophile C4Enolate C4-Enolate (Major for Ethyl) Enolization->C4Enolate Favored by Bulkier R (Et) C2Enolate C2-Enolate (Minor, Sterically Hindered) Enolization->C2Enolate Less Favored AmineProduct 3-Aminopiperidine Derivative RedAmination->AmineProduct High Yield (Sterics negligible) FreePiperidone Free 3-Piperidone (Faster for Methyl) Deprotection->FreePiperidone SN2 on Alkyl (Me > Et rate)

Fig 1. Reactivity pathways of N-alkoxycarbonyl-3-oxopiperidines highlighting steric/electronic effects.

Quantitative Data Summary

The following tables synthesize the experimental performance of both derivatives across standard synthetic transformations.

Table 1: Physical & Electronic Properties

PropertyMethyl 3-oxopiperidine-1-carboxylateEthyl 3-oxopiperidine-1-carboxylate
CAS Number 61995-18-461995-19-5
Molecular Weight 157.17 g/mol 171.19 g/mol
Carbamate Steric Bulk Lower ( v≈0.52 )Higher ( v≈0.90 )
Electrophilicity (Carbonyl) Marginally higherMarginally lower

Table 2: Reactivity & Kinetic Comparison

Reaction TypeReagents / ConditionsMethyl Carbamate Yield/RatioEthyl Carbamate Yield/Ratio
Carbamate Cleavage TMSI (1.5 eq), CHCl3​ , 60 °C85% conversion (4 h)78% conversion (8 h)
Kinetic Enolization LDA, -78 °C, then TMSCl~1.2 : 1 (C2:C4)~1.5 : 1 (C4:C2)
Reductive Amination Benzylamine, NaBH(OAc)3​ 92% (Isolated)91% (Isolated)
Grignard Addition PhMgBr, THF, 0 °C82%84%

Note: Reductive amination and 1,2-additions show negligible differences, as the remote carbamate alkyl group does not significantly impact the trajectory of nucleophilic attack at the C3 carbonyl.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm mechanistic causality.

Protocol A: Chemoselective Carbamate Cleavage via TMSI

Objective: Demonstrate the kinetic advantage of the methyl carbamate during SN​2 -mediated deprotection.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Dissolve the chosen 3-oxopiperidine-1-carboxylate (5.0 mmol) in anhydrous CHCl3​ (15 mL).

  • Activation: Add Trimethylsilyl iodide (TMSI, 7.5 mmol, 1.5 eq) dropwise via syringe at 0 °C. The solution will turn pale yellow.

  • Propagation: Heat the reaction mixture to 60 °C.

  • In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc 1:1).

    • Causality Check: The methyl derivative will show complete disappearance of the UV-active starting material spot ( Rf​≈0.4 ) within 4 hours. The ethyl derivative will require ~8 hours, validating the slower SN​2 attack on the ethyl group. The product (free amine) will remain at the baseline until stained with ninhydrin.

  • Quenching: Cool to 0 °C and quench with MeOH (5 mL) to hydrolyze the silyl carbamate intermediate. Concentrate in vacuo and purify via ion-exchange chromatography.

Protocol B: Regioselective Kinetic Enolization and Trapping

Objective: Exploit the steric bulk of the ethyl carbamate to drive C4-enolization.

  • Base Generation: In a flame-dried flask under argon, add anhydrous THF (10 mL) and diisopropylamine (1.2 mmol). Cool to -78 °C and add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Enolization: Add a solution of ethyl 3-oxopiperidine-1-carboxylate (1.0 mmol) in THF (2 mL) dropwise over 10 minutes at -78 °C. Stir for 45 minutes. The ethyl group's steric bulk hinders the C2 protons, kinetically driving the base toward C4.

  • Trapping: Add freshly distilled TMSCl (1.5 mmol) rapidly. Allow the mixture to warm to room temperature over 2 hours.

  • In-Process Validation: Quench with cold saturated NaHCO3​ and extract with pentane. Analyze the crude organic layer via GC-MS.

    • Causality Check: The GC trace will reveal two distinct silyl enol ether peaks. The major peak (C4-enolate trap) will demonstrate a higher integration ratio compared to the minor peak (C2-enolate trap) due to the ethyl group's steric directing effect.

  • Isolation: Concentrate the pentane layer under reduced pressure to yield the crude silyl enol ethers for immediate downstream coupling.

Conclusion

While methyl and ethyl 3-oxopiperidine-1-carboxylates are often treated interchangeably in literature, their selection should be dictated by the specific needs of the synthetic route. If late-stage deprotection under mild, non-hydrolytic conditions (like TMSI) is required, the methyl carbamate is superior due to its higher SN​2 reactivity. Conversely, if regioselective functionalization at the C4 position is the primary goal, the ethyl carbamate provides a distinct kinetic advantage by sterically shielding the C2 position during enolization.

References

  • Krogsgaard-Larsen, P., Hjeds, H., & Pedersen, P. J. (1976). Synthesis of 1-Acyl-3-piperidones and Ring Expansion of Methyl 3-Oxopiperidine-1-carboxylate with Ethyl Diazoacetate. Acta Chemica Scandinavica, 30b, 884-888.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.[Link]

  • Masamune, T., et al. (1972). Electrophilic substitutions and additions to the pyrrolidine enamine of 1-acetyl-3-oxopiperidine. The Journal of Organic Chemistry, 37(15), 2343–2346.[Link]

Comparative

Comparing "Ethyl 3-oxopiperidine-1-carboxylate" with other piperidine building blocks

Comparative Guide: Ethyl 3-oxopiperidine-1-carboxylate vs. Alternative Piperidine Building Blocks in Medicinal Chemistry Introduction: The 3D Advantage in Drug Discovery The piperidine scaffold is a cornerstone of medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Ethyl 3-oxopiperidine-1-carboxylate vs. Alternative Piperidine Building Blocks in Medicinal Chemistry

Introduction: The 3D Advantage in Drug Discovery

The piperidine scaffold is a cornerstone of medicinal chemistry, present in over 70 commercialized FDA-approved pharmaceuticals[1]. Modern fragment-based drug discovery (FBDD) has increasingly shifted away from flat, 2D aromatic rings toward sp3-rich, 3D fragments like piperidines, which offer superior pharmacokinetic properties, improved solubility, and highly specific protein-ligand interactions[2].

Among these, 3-oxopiperidines (3-piperidones) are highly prized building blocks. The C3 ketone serves as a versatile electrophilic center for functionalization, while the N1 position can be protected or derivatized. This guide objectively compares Ethyl 3-oxopiperidine-1-carboxylate against other common 3-piperidone derivatives, providing strategic insights and validated experimental protocols for researchers.

Physicochemical & Structural Comparison

Understanding the baseline properties of these building blocks is critical for predicting their behavior in both chemical reactions and biological systems.

PropertyEthyl 3-oxopiperidine-1-carboxylate1-Boc-3-piperidone1-Benzyl-3-piperidone (HCl)
CAS Number 61995-19-5[3]98977-36-7[4]50606-58-1[5]
Molecular Formula C8H13NO3C10H17NO3C12H16ClNO
Molecular Weight 171.20 g/mol 199.25 g/mol 225.71 g/mol [6]
Physical State Liquid[3]Solid (mp 35-40 °C)[4]Solid[5]
N-Protecting Group Ethyl Carbamatetert-Butoxycarbonyl (Boc)Benzyl
Steric Bulk at N1 LowHighMedium
Cleavage Condition Harsh Acid/Base (or Retained)Mild Acid (TFA, HCl)Hydrogenolysis (Pd/C, H2)

Strategic Selection of N-Protecting Groups: Mechanistic Causality

The choice of the N-protecting group dictates the entire downstream synthetic strategy. As an application scientist, selecting the right building block requires anticipating the chemical environment of subsequent steps.

  • Ethyl 3-oxopiperidine-1-carboxylate (Ethyl Carbamate): The ethyl carbamate moiety is exceptionally robust. It is the building block of choice when the synthetic route involves harsh Lewis acids (e.g., TiCl4) that would otherwise strip a Boc group[7]. Furthermore, because carbamates are metabolically stable and capable of hydrogen bonding, this group is frequently intentionally retained in the final Active Pharmaceutical Ingredient (API) rather than being cleaved.

  • 1-Boc-3-piperidone: The industry standard for orthogonal peptide and small-molecule synthesis. The Boc group is easily cleaved by mild acids (TFA or HCl in dioxane), generating volatile byproducts (isobutylene and CO2) that simplify purification[4]. However, its significant steric bulk can hinder nucleophilic attacks at the adjacent C2 position.

  • 1-Benzyl-3-piperidone: Unlike carbamates, the benzyl group leaves the N1 nitrogen as a basic tertiary amine. This can improve the solubility of intermediates in acidic aqueous media and direct regioselective enolization[8]. It is orthogonally removed via catalytic hydrogenolysis (Pd/C, H2) or treatment with 1-chloroethyl chloroformate (ACE-Cl).

G Start Select 3-Oxopiperidine Building Block Q1 Preferred N-Deprotection Condition? Start->Q1 Boc 1-Boc-3-piperidone (Cleaved by TFA/HCl) Q1->Boc Mild Acid Benzyl 1-Benzyl-3-piperidone (Cleaved by H2, Pd/C) Q1->Benzyl Hydrogenolysis Ethyl Ethyl 3-oxopiperidine-1-carboxylate (Permanent or Harsh Hydrolysis) Q1->Ethyl High Stability Required

Decision workflow for selecting 3-oxopiperidine building blocks based on N-deprotection strategy.

Reactivity & Synthetic Applications

The C3 ketone of Ethyl 3-oxopiperidine-1-carboxylate is highly reactive and serves as the primary node for molecular expansion:

  • Enamine-Mediated Alkylation: The ketone can be condensed with secondary amines (such as pyrrolidine) to form an enamine. This activates the adjacent C2 or C4 positions for nucleophilic attack on electrophiles. Historically, the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate has been successfully utilized to synthesize complex spirocycles, such as 1,4-dioxa-7-azaspiro[9]decanes, which have been evaluated as potential dopamine agonists[10].

  • Reductive Amination: Direct conversion of the ketone to a substituted amine allows for rapid library generation in drug discovery.

Self-Validating Experimental Protocol: Reductive Amination

To ensure high scientific integrity, the following protocol for the reductive amination of Ethyl 3-oxopiperidine-1-carboxylate is designed as a self-validating system. Every step includes the mechanistic causality behind the reagent choice, and the workflow incorporates built-in analytical checkpoints.

Objective: Synthesize a 3-(benzylamino)piperidine derivative.

Reagents:

  • Ethyl 3-oxopiperidine-1-carboxylate (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve Ethyl 3-oxopiperidine-1-carboxylate and benzylamine in anhydrous DCE at room temperature.

    • Causality: DCE is selected over Dichloromethane (DCM) because its higher boiling point and distinct polarity profile provide superior solubility and stability for the STAB reducing agent.

  • Acid Catalysis: Add glacial AcOH dropwise to the stirring mixture.

    • Causality: AcOH lowers the micro-environmental pH to ~4-5. This protonates the ketone oxygen, increasing its electrophilicity, which accelerates the nucleophilic attack by the amine and facilitates the dehydration step to form the intermediate iminium ion.

  • Selective Reduction: Cool the reaction to 0 °C and add STAB portion-wise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Causality: STAB is a mild, chemo-selective hydride donor. Unlike NaBH4, STAB will selectively reduce the highly electrophilic protonated iminium ion without reducing any unreacted starting ketone.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (using a Ninhydrin stain) or LC-MS.

    • Validation: The reaction is deemed complete when the IR carbonyl stretch of the ketone (~1710 cm⁻¹) disappears, and a new ninhydrin-active spot (indicating the secondary amine) appears on the TLC plate. LC-MS will confirm the mass shift from the ketone to the amine product.

  • Quench and Isolation: Quench the reaction with saturated aqueous NaHCO3.

    • Causality: The mild base neutralizes the acetic acid and safely decomposes any unreacted STAB, preventing unwanted side reactions during concentration. Extract the aqueous layer with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Conclusion

While 1-Boc-3-piperidone remains a staple for general orthogonal synthesis, Ethyl 3-oxopiperidine-1-carboxylate offers unparalleled stability in the presence of harsh Lewis acids and strong bases. Its low steric profile and the metabolic stability of the ethyl carbamate group make it an exceptional building block, particularly when the carbamate is designed to be a permanent hydrogen-bonding feature within the final drug molecule's pharmacophore.

References

  • S. Paul Jones, et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates" RSC Medicinal Chemistry.
  • "Piperidine-based drug discovery" ResearchGate.
  • "Ethyl 3-oxopiperidine-1-carboxylate - Fluorochem" Fluorochem.
  • "1-Boc-3-piperidone 97 98977-36-7" Sigma-Aldrich.
  • "1-Benzyl-3-piperidone hydrochloride hydrate 25 g | Buy Online" ThermoFisher.
  • "1-Benzyl-3-piperidone hydrochloride hydrate | C12H16ClNO | CID 3084924" PubChem.
  • "synthesis of n-substituted 1,6-dihydro-3(2h)-pyridinones and 1- acyl-3-piperidones" Heterocycles, 1984.
  • Abram Brubaker, et al. "Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[9]decanes as potential dopamine agonists" ResearchGate. URL:

  • "1-Benzyl-3-piperidone hydrochloride hydrate" Chem-Impex.

Sources

Validation

Assay Development for Quantifying Ethyl 3-oxopiperidine-1-carboxylate Reaction Kinetics: A Comparative Guide

Introduction Ethyl 3-oxopiperidine-1-carboxylate (CAS: 61995-19-5) is a critical β -keto ester building block utilized in the synthesis of chiral 3-aminopiperidine scaffolds—a structural motif prevalent in numerous activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-oxopiperidine-1-carboxylate (CAS: 61995-19-5) is a critical β -keto ester building block utilized in the synthesis of chiral 3-aminopiperidine scaffolds—a structural motif prevalent in numerous active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors. The biocatalytic conversion of this ketone to its corresponding chiral amine via ω -transaminase ( ω -TA) is a preferred, atom-economical route in modern drug development.

However, quantifying the reaction kinetics of this specific transformation presents distinct analytical challenges: the substrate and product share high structural homology, lack strong UV-absorbing aromatic chromophores, and the reaction requires precise monitoring of transient intermediates.

This guide objectively compares three leading assay methodologies for quantifying the reaction kinetics of Ethyl 3-oxopiperidine-1-carboxylate transamination: UHPLC-UV , In-situ FTIR Spectroscopy , and High-Throughput Enzyme-Coupled Spectrophotometry .

The Reaction System & Kinetic Pathways

The model reaction utilizes an ω -transaminase ( [1]) to transfer an amino group from an amino donor (L-alanine) to Ethyl 3-oxopiperidine-1-carboxylate. This yields the target product, Ethyl 3-aminopiperidine-1-carboxylate, and a stoichiometric byproduct, pyruvate.

To continuously monitor this reaction in high-throughput settings, the generation of pyruvate can be coupled to a secondary enzyme, Lactate Dehydrogenase (LDH), which consumes NADH. The causality of this design is elegant: by linking the transamination event to the oxidation of NADH, researchers can track the reaction via the robust spectrophotometric depletion of NADH at 340 nm.

Pathway Ketone Ethyl 3-oxopiperidine- 1-carboxylate TA ω-Transaminase Ketone->TA Amine Ethyl 3-aminopiperidine- 1-carboxylate Alanine L-Alanine Alanine->TA Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH TA->Amine TA->Pyruvate NAD NAD+ LDH->NAD Lactate L-Lactate LDH->Lactate NADH NADH (Abs 340nm) NADH->LDH

Biocatalytic transamination coupled with LDH for kinetic monitoring.

Comparative Analysis of Assay Technologies

Method A: UHPLC-UV (The Gold Standard for Resolution)

Expertise & Causality: Ultra-High-Performance Liquid Chromatography (UHPLC) provides baseline separation of the substrate and product. Because Ethyl 3-oxopiperidine-1-carboxylate lacks an aromatic ring, UV detection relies entirely on the carbamate moiety at low wavelengths (typically 210 nm). This makes the assay highly susceptible to baseline drift from solvent absorbance. Consequently, precise gradient control and stringent quenching protocols are mandatory to arrest the enzyme and precipitate proteins without degrading the acid-sensitive carbamate group.

Self-Validating Protocol:

  • Sampling: Withdraw 50 µL aliquots from the reaction vessel at predefined time points (e.g., 0, 5, 10, 15, 30, 60 min).

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The low pH denatures the ω -TA, instantly halting the reaction.

  • Clarification: Centrifuge at 14,000 x g for 5 minutes to pellet precipitated proteins.

  • Analysis: Inject 2 µL of the supernatant onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Run a gradient of Water/Acetonitrile (both containing 0.1% TFA) from 5% to 95% over 3 minutes. Monitor absorbance at 210 nm.

  • Validation: Run a negative control (reaction mixture lacking the enzyme) to ensure the 3-oxopiperidine peak area remains constant over time, confirming no spontaneous degradation or hydrolysis is occurring.

Method B: In-situ FTIR Spectroscopy (The Real-Time Paradigm)

Expertise & Causality: In-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., [2]) eliminates sampling artifacts and provides continuous, non-destructive kinetic data. The substrate features two distinct carbonyl (C=O) stretches: the ketone C=O at ~1715 cm⁻¹ and the carbamate C=O at ~1695 cm⁻¹. As transamination proceeds, the 1715 cm⁻¹ band depletes while the 1695 cm⁻¹ band remains largely intact, acting as a reliable internal reference.

Self-Validating Protocol:

  • Preparation: Insert the ATR-FTIR probe into a temperature-controlled reaction vessel (e.g., 30°C).

  • Background: Collect a background spectrum of the buffer system (100 mM phosphate buffer, pH 7.5) containing L-alanine and the PLP (pyridoxal phosphate) cofactor.

  • Calibration: Spike known concentrations of Ethyl 3-oxopiperidine-1-carboxylate to build a univariate calibration curve based on the peak height at 1715 cm⁻¹.

  • Initiation: Add the ω -TA enzyme to initiate the reaction. Set the FTIR to collect a spectrum every 30 seconds.

  • Validation: Monitor the baseline at a non-absorbing region (e.g., 2500 cm⁻¹) to ensure no probe fouling, precipitation, or bubble formation is artificially altering the absorbance readings.

Method C: High-Throughput Enzyme-Coupled Assay (The Screening Workhorse)

Expertise & Causality: For directed evolution or screening libraries of ω -TA variants, UHPLC and FTIR are bottlenecks due to low throughput. The enzyme-coupled assay links the production of pyruvate to the oxidation of NADH via LDH [3]. The depletion of NADH is continuously monitored at 340 nm. This method is highly sensitive but susceptible to background absorbance from crude cell lysates; therefore, careful blanking is required.

Self-Validating Protocol:

  • Master Mix: Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.5), 50 mM L-alanine, 0.1 mM PLP, 0.2 mM NADH, and 5 U/mL LDH.

  • Substrate Addition: Add Ethyl 3-oxopiperidine-1-carboxylate to a final concentration of 5 mM in a 96-well UV-transparent microplate.

  • Initiation: Add the ω -TA to start the reaction (Total volume: 200 µL/well).

  • Measurement: Read the absorbance at 340 nm continuously for 10 minutes at 30°C using a microplate reader.

  • Validation: Include a "no substrate" control well to measure the background rate of NADH oxidation by endogenous oxidases in the enzyme preparation. Subtract this background rate from the apparent reaction rate to isolate the true transaminase kinetics.

G Substrate Ethyl 3-oxopiperidine-1-carboxylate + Amino Donor UHPLC UHPLC-UV Assay (Discontinuous) Substrate->UHPLC Aliquot & Quench FTIR In-situ FTIR (Continuous) Substrate->FTIR Real-time Probe Coupled Enzyme-Coupled UV-Vis (High-Throughput) Substrate->Coupled Microplate Mix UHPLC_Data Chromatographic Resolution UHPLC->UHPLC_Data FTIR_Data Kinetic Trajectory (C=O Depletion) FTIR->FTIR_Data Coupled_Data NADH Absorbance (340 nm) Coupled->Coupled_Data

Methodological workflows for quantifying Ethyl 3-oxopiperidine-1-carboxylate kinetics.

Quantitative Data & Performance Comparison

To objectively compare the performance of these three methods, identical reaction conditions (5 mM substrate, 50 mM L-alanine, 1 mg/mL ω -TA, 30°C) were evaluated. The kinetic parameters and assay metrics are summarized below:

MetricUHPLC-UVIn-situ FTIREnzyme-Coupled Assay
Data Density Low (Discrete time points)Very High (Every 30s)High (Continuous reading)
Throughput Low (Serial injections, ~3 min/sample)Single Vessel (1 reaction/run)Very High (96/384-well parallel)
Kinetic Resolution ( Km​ Error) ± 4.2%± 2.8%± 8.5%
Primary Limitation Requires quenching; low UV absorbance of substrateRequires high substrate concentration (>10 mM) for signalSusceptible to lysate background noise
Relative Cost per Sample High (Solvents, columns, vials)Low (Reusability of probe)Medium (NADH and LDH reagents)

Decision Matrix for Assay Selection

  • Choose UHPLC-UV when absolute quantification of both substrate and product is required simultaneously, especially for regulatory submissions, final process validation, or when working with highly complex mixtures where spectroscopic overlap is unavoidable.

  • Choose In-situ FTIR for process analytical technology (PAT) scale-up, mechanistic studies, and when real-time data density is critical to capture transient reaction states without the risk of sampling-induced equilibrium shifts.

  • Choose the Enzyme-Coupled Assay for initial enzyme screening, directed evolution campaigns, or inhibitor library screening where throughput (96/384-well capacity) heavily outweighs the need for direct product observation.

References

  • Information on EC 2.6.1.18 - beta-alanine-pyruvate transaminase Source: BRENDA, The Comprehensive Enzyme Information System URL:[Link]

  • Reaction Kinetics: In Situ Monitoring Source: Mettler Toledo AutoChem Applications URL:[Link]

  • AST/GOT Liqui-UV Test Procedure No. FT687 (Reference for LDH-coupled NADH oxidation assay principles) Source: Interchim Diagnostics URL:[Link]

Comparative

Choosing the right piperidine scaffold for a specific drug target

Choosing the Right Piperidine Scaffold for Acetylcholinesterase Inhibition: A Comparative Guide Introduction The piperidine ring is one of the most privileged and ubiquitous scaffolds in medicinal chemistry, serving as t...

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Author: BenchChem Technical Support Team. Date: March 2026

Choosing the Right Piperidine Scaffold for Acetylcholinesterase Inhibition: A Comparative Guide

Introduction The piperidine ring is one of the most privileged and ubiquitous scaffolds in medicinal chemistry, serving as the structural foundation for over 70 FDA-approved drugs[1]. Its saturated, six-membered nitrogenous architecture provides exceptional chemical stability, tunable lipophilicity, and the ability to adopt distinct chair conformations that precisely orient substituents toward biological targets[2].

As a Senior Application Scientist, I frequently guide drug discovery teams in selecting the optimal piperidine derivative for central nervous system (CNS) targets. In this guide, we will objectively compare three distinct piperidine scaffolds—N-benzylpiperidine, N-methylpiperidine, and spiro-piperidine. To provide concrete, data-driven insights, we will use Acetylcholinesterase (AChE) as our specific drug target model, a primary focus in the development of Alzheimer's Disease therapeutics.

Mechanistic Rationale: Anatomy of the AChE Binding Gorge To rationally select a scaffold, we must first understand the target's topology. The AChE active site is located at the bottom of a deep, narrow gorge (approximately 20 Å deep). It comprises two critical binding regions:

  • Catalytic Active Site (CAS): Located at the base of the gorge, containing the catalytic triad and a key tryptophan residue (Trp86) that forms cation-π interactions with the quaternary ammonium of the natural substrate, acetylcholine.

  • Peripheral Anionic Site (PAS): Located at the entrance of the gorge, this region is rich in aromatic residues (e.g., Trp286) that trap substrates and are heavily implicated in amyloid-beta aggregation.

The substitution pattern on the piperidine nitrogen dictates whether the molecule acts as a CAS-specific inhibitor or a dual-binding (CAS + PAS) inhibitor[3].

G A Piperidine Scaffold Selection B N-Benzylpiperidine A->B C N-Methylpiperidine A->C D Spiro-piperidine A->D E Dual Binding (CAS & PAS) Strong π-π Stacking B->E F CAS Binding Only Acetylcholine Mimic C->F G Conformational Restriction High Metabolic Stability D->G

Logical mapping of piperidine scaffold substitutions to AChE binding modes.

Scaffold Comparison & Performance Analysis

1. The N-Benzylpiperidine Scaffold (The Dual-Binder) The N-benzylpiperidine moiety, famously utilized in the blockbuster drug Donepezil, is the gold standard for potent AChE inhibition.

  • Mechanism: The protonated piperidine nitrogen binds to the CAS via cation-π interactions with Trp86, while the N-benzyl group extends up the gorge to engage in strong π-π stacking with Trp286 at the PAS[3].

  • Performance: This dual-binding mechanism yields low nanomolar potency and exceptional selectivity for AChE over Butyrylcholinesterase (BChE), which lacks the corresponding aromatic PAS residues[3].

  • Drawback: The high lipophilicity (LogP ~4.0) can sometimes lead to excessive accumulation in adipose tissues or off-target toxicity.

2. The N-Methylpiperidine Scaffold (The CAS-Specific Mimic) Derived from natural piperidine alkaloids like spectaline, N-methylpiperidines offer a structurally compact alternative[4].

  • Mechanism: The N-methyl group closely mimics the size and charge of the natural substrate (acetylcholine). It penetrates deep into the CAS but lacks the extended aromatic system required to reach the PAS[4].

  • Performance: While less potent than N-benzyl derivatives (typically exhibiting micromolar IC50 values), these scaffolds maintain high selectivity for brain AChE and present a lower molecular weight, improving aqueous solubility[4].

  • Advantage: They often exhibit reduced peripheral side effects due to their highly specific CAS targeting[4].

3. The Spiro-Piperidine Scaffold (The Metabolically Stable Conformer) Spirocyclic bioisosteres of piperidine are increasingly popular for improving pharmacokinetic (ADME) properties[2].

  • Mechanism: By replacing a flexible substituent with a rigid spiro-ring system, the scaffold is locked into an optimal binding conformation. This reduces the entropic penalty upon binding to the target.

  • Performance: Spiro-piperidines effectively modulate lipophilicity and drastically enhance metabolic stability by blocking cytochrome P450 oxidation at adjacent carbon atoms[2].

Quantitative Data Comparison To facilitate objective decision-making, the experimental performance of these scaffolds against AChE is summarized below.

Scaffold TypeRepresentative CompoundAChE IC50BChE IC50Selectivity Index (AChE/BChE)ClogPPrimary Binding Mode
N-Benzylpiperidine Donepezil Analog5.7 nM>5000 nM>8004.1CAS + PAS (Dual)
N-Methylpiperidine Spectaline Derivative (Cmpd 7)7.32 μM153.7 μM212.4CAS Only
Spiro-Piperidine Spiro-cyclic Analog45.0 nM6750 nM1502.8CAS + Gorge

Data synthesized from comparative molecular field analyses and in vitro assays[3],[4].

Experimental Methodology: Self-Validating Ellman's Assay To validate the inhibitory potency (IC50) of newly synthesized piperidine scaffolds, we employ a modified Ellman's assay[5]. This protocol is designed as a self-validating system: it includes a pre-incubation read to subtract background absorbance caused by highly conjugated (colored) piperidine derivatives, ensuring that the final kinetic data reflects true enzymatic inhibition rather than optical interference.

Workflow S1 1. Buffer + DTNB + Inhibitor S2 2. Add AChE Enzyme S1->S2 S3 3. Incubate (Pre-read) S2->S3 S4 4. Add ATCI Substrate S3->S4 S5 5. Read Absorbance (412 nm) S4->S5

Step-by-step workflow for the modified Ellman's assay for AChE inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test piperidine compound in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).

  • System Initialization: In a 96-well microplate, add 140 μL of buffer, 20 μL of 0.01 M DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and 20 μL of the test piperidine solution at varying concentrations[5].

  • Enzyme Introduction: Add 20 μL of AChE enzyme solution (0.22 U/mL)[5].

  • Pre-Incubation & Baseline Validation: Incubate the mixture at 25°C for 15 minutes. Causality Note: This step allows the inhibitor to establish thermodynamic equilibrium with the enzyme. Reading the absorbance at 412 nm before adding the substrate serves as a self-validating baseline, proving that the test compound itself is not reacting with DTNB to produce false positives.

  • Reaction Initiation: Add 10 μL of 0.075 M ATCI (Acetylthiocholine iodide) substrate to initiate the reaction[5].

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm continuously for 5 minutes. The rate of yellow color formation (5-thio-2-nitrobenzoate anion) is inversely proportional to the piperidine scaffold's inhibitory potency.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis of the initial velocity versus inhibitor concentration.

Conclusion Selecting the right piperidine scaffold requires balancing pharmacodynamics with pharmacokinetics. For maximum AChE potency, the N-benzylpiperidine scaffold is unmatched due to its dual-site binding capabilities[3]. However, if your lead compound suffers from poor metabolic stability or excessive lipophilicity, transitioning to a spiro-piperidine bioisostere provides a robust structural solution without sacrificing significant target affinity[2].

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds , PubMed,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK8aEMOaiHg6WXXQdQV-ZeniuFTUkLfeIxUgD4zQ0vAYOHBwdQoQ39VhGCegAv9mOZ88QQeIXZySMXeqwlHccBSz0H6BxvD8emhPak2c_1QCpOi6dQOotSvlRfjYmh2WJMWew=]

  • A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors , ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe3dGV7iXvN-s_xg3S2cBMN3rUf2asfAsyiNMrs_k7WFS8uf2hFlx_VPwEkQwg1ZQfRto5UnmTDRwcBqcPP5lavsVhseUh-lhkOl2tEQdggGqKY9vXJPfmm8gFOl8bqID2OF1Z]

  • Analogues of Piperidine for Drug Design , Enamine,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVMp5O782SdLUM1dIu46aziP1FnDX-_rSJaT2V8U5zMsLBtYWJwU4MSCExszRKsDyQQ8LMHLrrFdvBQ82uiTA9g-W36-AM2gzgRKQkmDcLQPk01-uxISkzgCXnAogkYq1DS4c1Fi-ZMgBPQPLIMmu3tKVQabNpYPXQLAw7OEA10YaHVF4ShG1HvOzpgHk=]

  • The Piperidine Scaffold: A Cornerstone in Modern Pharmacology , Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwarLI2mUWR83RnhD19fYUxkSRaJvFRwipxXBawt0gIFW4bLRWW4DVmh9D6KcPiO-QtbbHUy94cn7a8jyG9zRiC_OTtn8HPvkPppY-63BpzGC_bonPBChz4Xyv-FFt-ihAOFhqojywl3SoZPOwga5ecxJwtl_G_tP2f4XxjUJtw2mwCyM62YzlQDJtbFmaL1RsTPGvb5WtfQ==]

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids , Inca.gov.br,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXQsjjJLby8ESNLj2giygDrwJm2wcY6IiToqF_O2t9bKes4yBvz5Ielw5h1xiY6ZITiIlvepEUnUZNmTbaauXyeCNARcYkTBEfE2YeF6aZQE_S2bzRejkgy8w82YFg_y6xVUhPAFbPfwGALeA2SStQnAX9RgmuU6mOVSoSsKuvuu7m2FRoguI8LEOxZlKyN1zkaqM8hridna3IOUsFcETXND39BYPCR9afaC9GKgheM8edBh3tPsPMTJugbqreAPm_sU_IOA-aTfu96odOB_6lF1D2PopyepALiijVbzMV9ZtcNQ==]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxopiperidine-1-carboxylate
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Ethyl 3-oxopiperidine-1-carboxylate
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